molecular formula C6H14N2 B1610656 Methyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-81-4

Methyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B1610656
CAS No.: 91187-81-4
M. Wt: 114.19 g/mol
InChI Key: JVODWNWKCOVKTO-UHFFFAOYSA-N
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Description

Methyl-pyrrolidin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-pyrrolidin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-pyrrolidin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODWNWKCOVKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542098
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91187-81-4
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Methylpyrrolidin-3-yl)methanamine CAS 13005-11-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (1-Methylpyrrolidin-3-yl)methanamine.

A Versatile Diamine Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

(1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. Characterized by a saturated five-membered nitrogen ring (pyrrolidine) and an exocyclic primary amine, this diamine scaffold offers a unique combination of sp³ character , basicity , and vectorial defined geometry . It is primarily utilized to modulate aqueous solubility, tune pKa profiles, and serve as a linker in fragment-based drug design (FBDD), particularly for GPCR and ion channel targets.

Chemical Identity & Physicochemical Profile

The compound exists as a hygroscopic, colorless to pale yellow liquid with a distinct amine-like odor. Its dual-nitrogen architecture allows for the formation of multiple hydrogen bonds and salt bridges within a protein binding pocket.

Table 1: Core Physicochemical Properties
PropertyValueNote
CAS Number 13005-11-3
IUPAC Name (1-Methylpyrrolidin-3-yl)methanamine
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol Ideal for Fragment-Based Design (MW < 300)
Boiling Point 168.3°C (at 760 mmHg)Predicted [1]
Density 0.91 ± 0.06 g/cm³
LogP (Predicted) -0.10 to -0.57Highly Hydrophilic [2]
pKa (Predicted) ~9.5 (Primary amine), ~8.5 (Ring N)Diprotic base character
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 2 (Both nitrogens)
Rotatable Bonds 1Restricted flexibility minimizes entropic penalty

Synthetic Routes & Manufacturing

The synthesis of (1-Methylpyrrolidin-3-yl)methanamine typically follows a reductive pathway to ensure the preservation of the saturated ring system. The most robust industrial route involves the reduction of 1-methyl-3-cyanopyrrolidine .

Primary Synthetic Pathway: Nitrile Reduction

This route is preferred for its scalability and atom economy. The starting material, 1-methyl-3-cyanopyrrolidine, is subjected to catalytic hydrogenation or hydride reduction.

Mechanism:

  • Precursor Formation: 3-Chloropyrrolidine or similar derivatives are N-methylated and then cyanylated.

  • Reduction: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂) using Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel hydrogenation.

Visualization: Synthetic Workflow

Synthesis Figure 1: Industrial synthesis pathway via nitrile reduction. Start Acrylonitrile + Sarcosine (1,3-Dipolar Cycloaddition) Inter1 1-Methyl-3-cyanopyrrolidine (Precursor) Start->Inter1 Cyclization Product (1-Methylpyrrolidin-3-yl)methanamine (Target) Inter1->Product Reduction Reagent Reduction Agent (LiAlH4 or H2/Raney Ni) Reagent->Inter1

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore. Its applications are driven by three distinct properties:

Solubility Enhancement & Lysosomotropism

The pyrrolidine nitrogen and the exocyclic primary amine provide two protonation sites. At physiological pH, the molecule is predominantly cationic.

  • Solubility: The introduction of this moiety can drastically lower LogD, improving the aqueous solubility of lipophilic drug cores.

  • Lysosomotropism: The basic nature promotes accumulation in acidic lysosomes, a strategy often used to increase the volume of distribution (Vd) for CNS drugs [3].

GPCR and Ion Channel Ligands

The 3-substituted pyrrolidine motif mimics the spatial arrangement of histamine and other neurotransmitters.

  • Histamine H3 Antagonists: Derivatives of this scaffold have been explored as H3 receptor antagonists for cognitive disorders.[1] The rigid pyrrolidine ring orients the basic nitrogen to interact with Aspartate residues in the receptor binding pocket [4].

  • Fluoroquinolone Antibiotics: While piperazine is more common, pyrrolidine derivatives (like in Premafloxacin) are used to overcome resistance and alter antibacterial spectrum.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (114 Da) and defined vector (the distance between the ring N and the primary amine N is fixed), it serves as an excellent "linker" fragment. It allows chemists to "grow" a molecule in a specific direction while maintaining a solubilizing core.

Visualization: SAR Decision Logic

SAR_Logic Figure 2: Strategic application of the scaffold in Lead Optimization. Problem Drug Candidate Issue: High Lipophilicity / Low Solubility Strategy Incorporate (1-Methylpyrrolidin-3-yl)methanamine Problem->Strategy Optimization Path1 Linker Strategy Strategy->Path1 Use as Spacer Path2 Pharmacophore Strategy Strategy->Path2 Use as Base Outcome1 Result: Improved LogD & Metabolic Stability Path1->Outcome1 Outcome2 Result: Targeted Salt Bridge Interaction (e.g., GPCR Asp residue) Path2->Outcome2

Handling, Stability, and Safety

As a Senior Application Scientist, strict adherence to safety protocols is required when handling this concentrated amine.

  • Corrosivity: The compound is classified as Skin Corr.[2] 1B (H314). It causes severe skin burns and eye damage.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. It is sensitive to carbon dioxide (air) and will form carbamates or carbonates if left exposed.

  • Reaction Compatibility:

    • Compatible: Amide couplings (HATU/EDC), Reductive aminations, SNAr reactions.

    • Incompatible: Strong oxidizing agents, acid chlorides (without base), prolonged exposure to air.

Protocol Note: When using as a reagent in amide coupling, always add a tertiary base (e.g., DIPEA) if using the hydrochloride salt form to liberate the free amine.

References

  • ChemChart. (2025). (1-Methylpyrrolidin-3-yl)methanamine Properties and Safety Data. Retrieved from [3]

  • ChemScene. (2025). Product Analysis: CAS 13005-11-3. Retrieved from

  • Li Petri, G., et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(16), 4836.

  • Cowart, M. D., et al. (2011). "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.[1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: (1-Methylpyrrolidin-3-yl)methanamine. Retrieved from

Sources

Technical Whitepaper: 1-Methyl-3-(aminomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-(aminomethyl)pyrrolidine (CAS: 1419075-98-1 for S-isomer) is a diamine scaffold extensively utilized in medicinal chemistry as a "privileged structure" for fragment-based drug discovery (FBDD). Characterized by a non-planar, sp³-rich pyrrolidine core, it offers superior physicochemical properties—such as enhanced aqueous solubility and metabolic stability—compared to flat aromatic spacers. This guide details its structural characteristics, validated synthetic protocols, and critical role in the development of fluoroquinolone antibiotics (e.g., Gemifloxacin) and GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Core Identifiers
ParameterDetail
IUPAC Name 1-Methyl-3-pyrrolidinemethanamine
Common Name 1-Methyl-3-(aminomethyl)pyrrolidine
CAS Number 1419075-98-1 (S-isomer); 270912-72-6 (Racemic N-Boc precursor)
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
SMILES CN1CCC(CN)C1
Chirality Contains one stereocenter at C3.[1][2][3][4][5] The (S)-enantiomer is frequently preferred in drug design to match chiral biological pockets.
Stereochemical & Conformational Features

Unlike piperazine or piperidine rings which often adopt defined chair conformations, the pyrrolidine ring exhibits pseudorotation . This flexibility allows the 3-aminomethyl substituent to sweep a broader conformational space, increasing the probability of finding favorable binding interactions within a protein active site.

  • Vector Analysis: The C3-aminomethyl group acts as a flexible "arm," allowing the primary amine to serve as a hydrogen bond donor/acceptor at variable distances from the core nitrogen.

  • Basicity: The molecule contains two basic centers:

    • N1 (Ring Nitrogen): Tertiary amine, pKa ≈ 10.2.

    • N-exocyclic (Primary Amine): Primary amine, pKa ≈ 9.8.

    • Implication: At physiological pH (7.4), the molecule exists predominantly as a dication, enhancing solubility but potentially limiting passive membrane permeability unless actively transported or modified.

Synthetic Methodologies

Two primary routes are employed depending on the scale and required stereochemistry. Method A is preferred for high-throughput medicinal chemistry (starting from protected building blocks), while Method B is suitable for de novo large-scale synthesis.

Method A: Reductive Derivatization from N-Boc Precursors

This method utilizes the commercially available 1-Boc-3-(aminomethyl)pyrrolidine. It involves the simultaneous reduction of the carbamate protecting group to a methyl group, a robust transformation using Lithium Aluminum Hydride (LiAlH₄).

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge flask with anhydrous THF (50 mL) and LiAlH₄ (3.0 equiv, 1.0 M in THF). Cool to 0°C.

  • Addition: Dissolve 1-Boc-3-(aminomethyl)pyrrolidine (1.0 equiv) in anhydrous THF (20 mL). Add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 12–16 hours. The carbamate carbonyl is reduced to a methylene, effectively converting the N-Boc group to an N-Methyl group.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[5]
      
    • (Where x = grams of LiAlH₄ used)

  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~60–65°C at 10 mmHg) yields the pure diamine as a colorless oil.

Method B: Reductive Amination of 1-Methyl-3-cyanopyrrolidine

This route avoids LiAlH₄ by using catalytic hydrogenation or borane reagents, often safer for scale-up.

Protocol:

  • Starting Material: 1-Methyl-3-cyanopyrrolidine (synthesized from acrylonitrile and sarcosine via 1,3-dipolar cycloaddition or from 3-chloromethyl-1-methylpyrrolidine).

  • Reduction: Dissolve nitrile in MeOH saturated with NH₃ (to prevent secondary amine formation).

  • Catalyst: Add Raney Nickel (10 wt%) or Rh/Al₂O₃.

  • Hydrogenation: Pressurize to 50 psi H₂ in a Parr shaker. Agitate at RT for 24 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[6] The product is often converted to the dihydrochloride salt for storage stability.

SynthesisPathways Figure 1: Primary Synthetic Pathways for 1-Methyl-3-(aminomethyl)pyrrolidine Start_Boc 1-Boc-3-(aminomethyl) pyrrolidine LiAlH4 Reagent: LiAlH4 (Reflux, THF) Start_Boc->LiAlH4 Target 1-Methyl-3-(aminomethyl) pyrrolidine LiAlH4->Target Reduction of Carbamate to Methyl Start_Cyano 1-Methyl-3- cyanopyrrolidine H2_Cat Reagent: H2 / Raney Ni (MeOH/NH3) Start_Cyano->H2_Cat H2_Cat->Target Nitrile Reduction

Applications in Drug Discovery[12][13][14]

The 3-aminomethylpyrrolidine scaffold is a critical pharmacophore in several therapeutic classes. Its primary value lies in its ability to orient a basic nitrogen (the primary amine) into a specific region of a binding pocket while the pyrrolidine ring provides a rigid, yet puckered, spacer.

Fluoroquinolone Antibiotics

The most prominent application is in the "fifth-generation" fluoroquinolones.

  • Gemifloxacin (Factive): Contains a 3-aminomethyl-4-methoxyiminopyrrolidine side chain. The 3-aminomethyl group is crucial for:

    • Target Binding: Forming hydrogen bonds with the ParC/ParE subunits of Topoisomerase IV.

    • Cell Permeability: Balancing the zwitterionic character of the quinolone core.

  • Mechanism: The pyrrolidine side chain enhances activity against Gram-positive bacteria (e.g., S. pneumoniae) by interacting with the enzyme-DNA complex more effectively than the piperazine ring found in Ciprofloxacin.

GPCR Ligands
  • Histamine H3 Antagonists: The 1-methyl-3-(aminomethyl)pyrrolidine motif mimics the ethylamine chain of histamine but with restricted conformation, improving selectivity for H3 over H1/H2 receptors.

  • Dopamine Receptors: Used as a linker in bitopic ligands that span the orthosteric and allosteric binding sites of D2/D3 receptors.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "super-fragment." It has a low molecular weight (<120 Da) but high complexity (sp³ character, chirality).

  • Growing Vectors: The primary amine is readily derivatized (amides, sulfonamides, ureas).

  • Solubility: The N-methyl group prevents aggregation common with secondary amines while maintaining high aqueous solubility.

Pharmacophore Figure 2: Pharmacophore Mapping of the 1-Methyl-3-(aminomethyl)pyrrolidine Scaffold Core Pyrrolidine Ring (Scaffold) N_Me N-Methyl Group (Solubility/Metabolic Stability) Core->N_Me Pos 1 C3_Arm C3-Aminomethyl Arm (Flexible Linker) Core->C3_Arm Pos 3 NH2 Primary Amine (H-Bond Donor/Acceptor) C3_Arm->NH2 Target_Enzyme Target Interaction (e.g., Topoisomerase IV) NH2->Target_Enzyme Key H-Bond

Physicochemical Properties & Quality Control

PropertyValueNotes
Boiling Point ~150–155°C (760 mmHg)Estimated; typically distilled at reduced pressure.
Density 0.89 g/mLLiquid at RT.
pKa (1) 10.2 (Ring N)Typical for N-alkyl pyrrolidines.
pKa (2) 9.8 (Exocyclic N)Typical for primary alkyl amines.
Appearance Colorless to pale yellow oilDarkens upon air exposure (oxidation).
Storage 2–8°C, under ArgonHygroscopic; absorbs CO₂ from air (carbamate formation).
Quality Control Protocol (GC-MS)
  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (2 min hold) → 10°C/min → 250°C.

  • Detection: EI Mass Spec. Look for molecular ion

    
     at m/z 114 and base peak at m/z 57 (N-methylpyrrolidine ring fragment).
    

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Flammable liquid.[7]

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle only in a fume hood.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical advice.

References

  • Synthesis of Gemifloxacin Intermediates

    • Structure-Activity Relationships of 7-Substituted-1,8-naphthyridines. Journal of Medicinal Chemistry.

  • Pyrrolidine Scaffolds in Drug Design

    • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[8] National Institutes of Health (NIH).

  • Chemical Properties & Safety

    • 1-Methyl-3-pyrrolidinol (Precursor) Safety Data. PubChem Compound Summary.[9]

  • Commercial Availability & CAS Data

    • 1-Boc-3-(aminomethyl)pyrrolidine Product Data.[10][11] Sigma-Aldrich.[12][13]

  • Antibiotic Mechanism of Action

    • Structural Characterization of Millennial Antibacterial (Fluoro)Quinolones. NIH National Library of Medicine.

Sources

N-methyl-1-(pyrrolidin-3-yl)methanamine synonyms and IUPAC name

Technical Guide: -Methyl-1-(pyrrolidin-3-yl)methanamine

Identity, Synthesis, and Application in Drug Discovery

Executive Summary


-Methyl-1-(pyrrolidin-3-yl)methanamine3-(methylaminomethyl)pyrrolidine

Chemical Identity & Nomenclature

Correct identification of this molecule is often complicated by variations in IUPAC naming conventions regarding the "1-" position (referring to the substituent placement vs. the ring numbering).

Core Identifiers
PropertyDetail
Common Name 3-(Methylaminomethyl)pyrrolidine
IUPAC Name

-Methyl-1-(pyrrolidin-3-yl)methanamine
Systematic Name

-Methyl(pyrrolidin-3-yl)methylamine
CAS Number (2HCl Salt) 132306-06-0
CAS Number (Free Base) Not commonly listed; typically handled as HCl salt
Molecular Formula

Molecular Weight 114.19 g/mol (Free Base) / 187.11 g/mol (Dihydrochloride)
SMILES CNCC1CCNC1
Structural Logic & Isomerism

The molecule possesses a chiral center at the C3 position of the pyrrolidine ring, resulting in two enantiomers:

  • (S)-N-methyl-1-(pyrrolidin-3-yl)methanamine

  • (R)-N-methyl-1-(pyrrolidin-3-yl)methanamine

Unless specified as a pure enantiomer, the CAS and commercial supplies typically refer to the racemate.

StructureFigure 1: Structural connectivity of N-methyl-1-(pyrrolidin-3-yl)methanamineCorePyrrolidine Ring(Secondary Amine)LinkerMethylene Bridge(-CH2-)Core->LinkerC3 PositionTailN-Methyl Group(-NH-CH3)Linker->TailAmine Linkage

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.

PropertyValue (Predicted/Experimental)
Boiling Point 168.3°C (at 760 mmHg)
Density 0.91 g/cm³
pKa (Ring Amine) ~9.5 - 10.5 (Basic)
pKa (Side Chain Amine) ~9.0 - 9.8 (Basic)
LogP -0.57 (Hydrophilic)
Solubility Highly soluble in water, methanol, DMSO; insoluble in hexanes.[1][2]
Appearance Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl salt).

Synthesis & Manufacturing Protocol

The most robust synthetic route for high-purity

reductive amination
Reaction Scheme

The synthesis proceeds in two key stages:

  • Reductive Amination: Coupling

    
    -Boc-pyrrolidine-3-carboxaldehyde with methylamine.
    
  • Acidic Deprotection: Removal of the Boc group to yield the dihydrochloride salt.

SynthesisFigure 2: Two-step synthesis via Reductive Amination and Boc-Deprotection.StartN-Boc-pyrrolidine-3-carboxaldehyde(CAS: 114761-00-9)InterIntermediate:tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylateStart->InterReductive AminationReagent1Methylamine (THF) + NaBH(OAc)3DCM, RT, 16hReagent1->InterProductProduct:N-methyl-1-(pyrrolidin-3-yl)methanamineDihydrochlorideInter->ProductBoc DeprotectionReagent24M HCl in Dioxane0°C to RT, 2hReagent2->Product

[3]

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Dissolution: Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Amine Addition: Add Methylamine (2.0 M in THF, 1.5 eq) and stir for 30 minutes at room temperature to form the imine species.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Work-up: Stir overnight at room temperature. Quench with saturated

    
    . Extract with DCM (
    
    
    ). Dry organic layer over
    
    
    and concentrate in vacuo.
  • Purification: The intermediate (Boc-protected amine) can be used directly or purified via silica gel chromatography (MeOH/DCM gradient).

Step 2: Boc-Deprotection

  • Acidolysis: Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2-4 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with diethyl ether to remove organic impurities, and dry under high vacuum.

  • Yield: Expect quantitative conversion to the dihydrochloride salt.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:

  • 
     3.40–3.60 ppm (m, 3H):  Ring protons adjacent to nitrogen (C2, C5).
    
  • 
     3.10–3.20 ppm (d, 2H):  Methylene bridge protons (
    
    
    ).
  • 
     2.75 ppm (s, 3H):  Methyl group protons (
    
    
    ).
  • 
     2.60–2.70 ppm (m, 1H):  Methine proton at C3.
    
  • 
     1.80–2.20 ppm (m, 2H):  Ring protons at C4.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of methylamine fragment may be observed at higher collision energies.

Applications in Drug Discovery

The

Key Therapeutic Areas
  • GPCR Ligands: Used in the synthesis of Histamine H3 antagonists and CXCR4 antagonists . The pyrrolidine ring provides conformational rigidity compared to linear chains, often improving receptor selectivity.

  • Antibacterials: Derivatives serve as side-chains in Fluoroquinolone antibiotics (e.g., Premafloxacin analogs), where the basic amine improves Gram-negative penetration.

  • Kinase Inhibitors: The diamine motif interacts with the hinge region or solvent-front residues in kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) Utility
  • Basicity Modulation: The two amine centers allow for fine-tuning of pKa, influencing solubility and lysosomal trapping.

  • Vector Exploration: The C3 substitution vector allows the methylamine group to probe specific pockets in the target protein perpendicular to the ring plane.

References

  • Sigma-Aldrich. N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride Product Information.

  • PubChem. Compound Summary for CID 132306-06-0. National Library of Medicine.

  • BenchChem. Synthesis of Pyrrolidine Derivatives in Medicinal Chemistry.

  • Journal of Organic Chemistry. Stereoselective Synthesis of 3-Substituted Pyrrolidines. (2003).

  • ChemBridge. Building Blocks for Drug Discovery: 3-(Methylaminomethyl)pyrrolidine.

Technical Whitepaper: Sourcing, Validation, and Synthetic Applications of 3-Aminomethyl-1-methylpyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of diamine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Aminomethyl-1-methylpyrrolidine (Synonym: (1-Methylpyrrolidin-3-yl)methanamine) has emerged as a highly versatile scaffold[1]. Featuring a highly nucleophilic primary amine tethered to a basic, tertiary pyrrolidine ring, this compound is instrumental in synthesizing selective enzyme inhibitors, ranging from phosphodiesterase-5 (PDE5) inhibitors for erectile dysfunction[2] to novel spermine oxidase (SMOX) inhibitors for oncology[3].

This technical guide provides drug development professionals with an authoritative framework for sourcing, chemically validating, and synthetically deploying this critical building block.

Chemical Identity & Structural Significance

The dual-amine nature of 3-aminomethyl-1-methylpyrrolidine allows it to serve as a bifunctional moiety in drug design.

  • CAS Number: 13005-11-3[1]

  • Molecular Formula: C₆H₁₄N₂[1]

  • Molecular Weight: 114.19 g/mol [1]

  • SMILES: CN1CCC(CN)C1[1]

Mechanistic Causality in Drug Design: The primary amine acts as an unhindered nucleophile, ideal for rapid amidation or sulfonamidization[2]. Meanwhile, the tertiary amine within the pyrrolidine ring remains protonated at physiological pH (pH 7.4). This localized positive charge drastically improves the aqueous solubility of lipophilic core structures (such as pyrazolopyrimidines) and enhances cellular permeability via ion-pairing mechanisms[3].

Global Sourcing Strategy & Pricing Dynamics

Procurement strategies for aliphatic diamines must account for the transition from R&D discovery to commercial-scale manufacturing. Below is a synthesized market analysis of current suppliers and pricing tiers.

Table 1: Supplier and Pricing Matrix for CAS 13005-11-3
SupplierGrade / PurityQuantityPrice (USD)Scale & Application
ChemScene ≥97%100 mg$68.00R&D / Hit-to-Lead[1]
ChemScene ≥97%250 mg$95.00R&D / Lead Optimization[1]
Sigma-Aldrich ≥95% (Enamine)VariesInquiryAnalytical Standard
LookChem (Bulk) Pharmaceutical1 kg$139.00 - $210.00Process Chemistry / GMP[4]

Supply Chain Causality: The stark contrast between milligram-scale R&D pricing (approx. $380/gram) and bulk pharmaceutical pricing (approx. $0.20/gram) reflects the handling complexities of volatile diamines[1],[4]. R&D suppliers must rigorously aliquot the hygroscopic and CO₂-reactive liquid under inert atmospheres to maintain the ≥97% purity guarantee[1], whereas bulk suppliers utilize continuous-flow drumming, passing economies of scale to the buyer.

Quality Control & Validation Protocol

Aliphatic diamines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts, which can artificially lower synthetic yields and convolute analytical spectra. As a self-validating system, the following protocol ensures the structural integrity of the batch prior to synthesis.

Step-by-Step Analytical Methodology
  • Inert Sample Preparation:

    • Action: Handle the neat liquid exclusively within a nitrogen or argon-purged glovebox.

    • Causality: Prevents the primary amine from acting as a nucleophile against atmospheric CO₂, ensuring the molecular weight remains 114.19 g/mol rather than forming the +44 Da carbamate adduct.

  • LC-MS Validation (High-pH Mobile Phase):

    • Action: Run LC-MS using a C18 column with a mobile phase of 10 mM Ammonium Bicarbonate (pH 10) and Acetonitrile.

    • Causality: At standard acidic LC-MS conditions (0.1% Formic Acid, pH ~2.7), both nitrogen atoms become protonated. This double positive charge prevents retention on the hydrophobic C18 stationary phase, causing the compound to elute in the void volume. A basic mobile phase suppresses ionization, allowing for proper chromatographic retention and accurate purity integration.

  • ¹H NMR Verification (Neutralized Solvent):

    • Action: Dissolve the sample in CDCl₃ that has been pre-filtered through basic alumina.

    • Causality: Standard CDCl₃ degrades over time to produce trace DCl (deuterium chloride). DCl will protonate the pyrrolidine nitrogen, drastically shifting the adjacent aliphatic protons downfield and masking the true chemical shifts of the free base.

Synthetic Applications & Experimental Workflow

3-Aminomethyl-1-methylpyrrolidine is a cornerstone in the synthesis of highly selective enzyme inhibitors.

Application A: Spermine Oxidase (SMOX) Inhibitors (Oncology)

Recent 2025 literature in the Journal of Medicinal Chemistry highlights the use of this amine in synthesizing a novel series of pyrazolopyrimidines to inhibit SMOX[3]. SMOX is an enzyme that oxidizes spermine into spermidine, generating reactive oxygen species (ROS) and 3-aminopropanal, which decomposes into the toxic electrophile acrolein[3]. By incorporating 3-aminomethyl-1-methylpyrrolidine, researchers successfully developed highly potent and selective inhibitors (e.g., JNJ-9350) that halt this oncogenic pathway[3].

Application B: PDE5 Inhibitors (Urology)

According to patent WO 01/98304 A1, this building block is critical for synthesizing pyrazolopyrimidinone derivatives used to treat erectile dysfunction[2]. The compound acts on the corpus cavernosal smooth muscle cells, inducing relaxation and enhancing blood flow[2].

Step-by-Step Methodology: Self-Validating Sulfonamidization

To append the pyrrolidine moiety to a pyrazolopyrimidinone core, a sulfonamidization reaction is employed[5].

  • Activation: Dissolve the chlorosulfonated intermediate in anhydrous THF at 0°C[2].

    • Causality: The reaction between a sulfonyl chloride and a primary amine is highly exothermic. Maintaining 0°C prevents the thermal degradation of the sulfonyl chloride into a sulfonic acid.

  • Nucleophilic Addition: Add 2.5 equivalents of 3-aminomethyl-1-methylpyrrolidine dropwise[5].

    • Causality: The first equivalent of the primary amine acts as the nucleophile to form the desired sulfonamide[2]. The remaining 1.5 equivalents act as an in situ acid scavenger to neutralize the HCl byproduct[5]. This eliminates the need for exogenous tertiary bases (like DIPEA), preventing complex salt mixtures and streamlining downstream purification.

  • Aqueous Workup (pH > 10): Quench with 1M NaOH and extract with Dichloromethane.

    • Causality: The high pH ensures the tertiary pyrrolidine nitrogen is fully deprotonated (free base form), forcing the product to partition entirely into the organic DCM layer rather than remaining dissolved in the aqueous phase.

Mandatory Visualization

The following diagram maps the divergent synthetic workflows and biological targets achievable using this single chemical building block.

G A 3-Aminomethyl-1-methylpyrrolidine (CAS: 13005-11-3) B1 Sulfonamidization (Nucleophilic Attack) A->B1 Chlorosulfonyl Intermediate B2 Amidation (Coupling Reaction) A->B2 Carboxylic Acid Intermediate C1 Pyrazolopyrimidinone Derivatives (PDE5 Inhibitors) B1->C1 Patent WO 01/98304 C2 Pyrazolopyrimidine Series (SMOX Inhibitors) B2->C2 J. Med. Chem. 2025 D1 Corpus Cavernosal Smooth Muscle Relaxation C1->D1 Target: PDE5 D2 Reduction of ROS & Electrophilic Acrolein C2->D2 Target: SMOX

Fig 1: Synthetic workflows and biological targets of 3-aminomethyl-1-methylpyrrolidine.

References

  • LookChem. "Pharmaceutical Grade CAS 13005-11-3 with competitive price". LookChem Bulk Directory. Available at: [Link]

  • ACS Publications. "Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors." Journal of Medicinal Chemistry (2025). Available at:[Link]

  • Google Patents. "WO 01/98304 A1 - A process for preparing pyrazolopyrimidinone derivatives for the treatment of impotence." WIPO.

Sources

Pyrrolidine-Based Diamine Building Blocks: Escaping Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a structural renaissance, transitioning from flat, sp2-hybridized aromatic compounds to complex, three-dimensional (3D) architectures. As a Senior Application Scientist, I have observed firsthand how incorporating sp3-rich scaffolds—specifically pyrrolidine-based diamines—dramatically improves the physicochemical properties and clinical success rates of drug candidates. This technical guide explores the mechanistic rationale, structural paradigms, and validated synthetic protocols for utilizing pyrrolidine diamines in modern medicinal chemistry.

The Physicochemical Imperative: Escaping Flatland

Historically, high-throughput coupling chemistries (e.g., Suzuki, Sonogashira) biased screening libraries toward planar, achiral molecules. However, seminal analyses have demonstrated that increasing the fraction of sp3-hybridized carbons (


) directly correlates with a compound's probability of transitioning from discovery to marketed drugs[1][2].

Pyrrolidine diamines (e.g., 3-aminopyrrolidine, pyrrolidine-3,4-diamine) are quintessential "flatland escape" vectors. Their integration into a molecular scaffold provides three distinct advantages:

  • Reduced Promiscuity: Out-of-plane substituents disrupt the flat aromatic stacking that often leads to non-specific protein binding and off-target toxicity[2][3].

  • Enhanced Aqueous Solubility: The saturation of the pyrrolidine ring lowers the lipophilicity (clogP) and disrupts crystal lattice packing energy, significantly improving thermodynamic solubility[1].

  • Conformational Restriction: Bicyclic and substituted pyrrolidines restrict the conformational flexibility of the diamine vector. Upon binding to a target receptor, this pre-organization minimizes the entropy penalty (

    
    ), thereby driving higher binding affinity (
    
    
    
    )[3].

G A High Fsp3 Scaffold (Pyrrolidine Diamine) B Increased 3D Character A->B C Reduced Off-Target Promiscuity B->C D Improved Aqueous Solubility B->D E Higher Clinical Success Rate C->E D->E

Mechanistic pathway linking high Fsp3 pyrrolidine scaffolds to clinical success.

Structural Paradigms and Medicinal Applications

Pyrrolidine diamines serve as highly versatile bioisosteres for piperazines and homopiperazines, offering unique vectors for library synthesis, PROTAC linkers, and peptidomimetics[4].

Case Study 1: Orexin Receptor Agonists

In the treatment of sleep disorders, achieving central nervous system (CNS) penetration requires a delicate balance of lipophilicity and basicity. Researchers have successfully utilized 3-aminopyrrolidine macrocycles to develop potent Orexin (OX1/OX2) receptor agonists[5]. The pyrrolidine core precisely orients the macrocyclic ring to mimic the binding conformation of the endogenous hypocretin peptides, while maintaining the requisite physicochemical profile for blood-brain barrier (BBB) permeation.

Case Study 2: Kinase Inhibitors

The (S)-3-aminopyrrolidine scaffold has been exploited to discover novel Abl and PI3K dual inhibitors[6]. In this context, the secondary amine of the pyrrolidine ring acts as a critical hydrogen bond donor to the kinase hinge region, while the primary amine at the 3-position serves as a functionalizable handle to probe the solvent-exposed regions of the ATP-binding pocket.

Case Study 3: Peptidomimetics

Pyrrolidine-3,4-diamine is an exceptional scaffold for creating conformationally constrained di-peptide analogues[7]. By coupling different amino acids to the 3- and 4-amino groups, chemists can lock the spatial orientation of amino acid side chains, enhancing proteolytic stability while maintaining target affinity.

Experimental Methodologies: Amide Coupling Protocols

Protocol: HATU-Mediated Coupling of (R)-3-(Boc-amino)pyrrolidine

This protocol provides a self-validating system for coupling a generic carboxylic acid to the secondary amine of (R)-3-(Boc-amino)pyrrolidine[8].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-3-(Boc-amino)pyrrolidine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the highly reactive O-7-azabenzotriazolyl active ester. Introducing the amine too early can lead to guanidinium by-product formation (a common side reaction with uronium salts like HATU).

  • Amine Addition: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.1 eq) in anhydrous DMF. Stir for 4-6 hours at room temperature.

    • Causality: The secondary amine of the pyrrolidine ring is sterically hindered. The superior leaving group ability of the 7-azabenzotriazole accelerates the nucleophilic attack, overcoming the steric barrier.

  • Reaction Monitoring: Monitor via TLC or LC-MS until the active ester is consumed.

  • Quench and Extraction: Quench the reaction with water and extract with Ethyl Acetate (3x).

  • Aqueous Wash (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution, followed by brine.

    • Causality: DMF is notoriously difficult to remove via evaporation and can ruin silica gel chromatography. The 5% LiCl wash selectively partitions the DMF into the aqueous phase by altering the ionic strength, ensuring a clean organic layer[8].

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
    

G A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add HATU (1.2 eq) & DIPEA (2.0 eq) A->B C 3. Pre-activation (15 min, RT) B->C D 4. Add (R)-3-(Boc-amino)pyrrolidine (1.1 eq) C->D E 5. Amide Bond Formation (4-6 hrs, RT) D->E F 6. Aqueous Workup (5% LiCl wash to remove DMF) E->F

Workflow for HATU-mediated amide coupling of pyrrolidine diamines.

Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling reagent is paramount for optimizing yield and minimizing epimerization. The table below synthesizes comparative data for coupling sterically hindered or electron-deficient amines[8][9].

Coupling Reagent SystemReactivity ProfileTypical Yield (%)By-Product ManagementCost / Scalability
HATU / DIPEA Extremely High85 - 95%Water-soluble HOAt; requires LiCl wash for DMF removal.High cost; best for discovery/milligram scale.
PyBOP / DIPEA High75 - 85%Generates HMPA (toxic); requires careful chromatography.Moderate cost; good for peptide synthesis.
EDC / HOBt / DIPEA Moderate40 - 70%Water-soluble urea by-product; easy aqueous workup.Low cost; excellent for process/kilogram scale.
EDC / DMAP (Cat.) Moderate-High70 - 80%DMAP acts as an acyl transfer agent, boosting EDC efficiency.Low cost; ideal for unreactive/hindered amines.

Note: While EDC/HOBt is highly scalable due to its water-soluble by-products, its sluggish kinetics with hindered pyrrolidines often necessitate the addition of catalytic DMAP to form a more reactive acylpyridinium intermediate[9].

References

  • ACS Medicinal Chemistry Letters - Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders URL:[Link]

  • National Institutes of Health (PMC) - Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives URL: [Link]

  • ResearchGate - Possible isosteric replacements for functionalized linkers URL:[Link]

  • PubMed - Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors URL:[Link]

  • National Institutes of Health (PMC) - Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character URL: [Link]

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP URL:[Link]

Sources

Solubility of methyl-pyrrolidin-3-ylmethyl-amine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile of (1-Methylpyrrolidin-3-yl)methanamine

Executive Summary

This technical guide characterizes the solubility profile of (1-Methylpyrrolidin-3-yl)methanamine (CAS: 13005-11-3), a critical diamine building block in pharmaceutical synthesis. As a low-molecular-weight liquid diamine with a calculated LogP of approximately -0.57, this compound exhibits a "chameleon-like" solubility behavior: it is miscible in aqueous and polar organic media due to robust hydrogen bonding capabilities, yet retains high solubility in chlorinated and polar aprotic solvents essential for organic synthesis. This guide provides a structural analysis, thermodynamic solubility rationale, comparative solvent data, and a validated protocol for experimental determination.

Part 1: Physicochemical Architecture

To predict and manipulate solubility, one must first understand the molecular architecture. (1-Methylpyrrolidin-3-yl)methanamine consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a primary aminomethyl group.

Key Structural Properties:

  • IUPAC Name: 1-(1-Methylpyrrolidin-3-yl)methanamine[1][2][3]

  • CAS Number: 13005-11-3[2][3]

  • Molecular Formula: C₆H₁₄N₂[2]

  • Molecular Weight: 114.19 g/mol [2]

  • Physical State: Liquid (Melting Point ~17°C; Boiling Point ~153–168°C)

  • Acidity (pKa): Polyprotic base.

    • N1 (Ring Tertiary Amine): pKa ≈ 10.0–10.5 (Estimated)

    • Side Chain Primary Amine: pKa ≈ 9.5–10.0 (Estimated)

  • Lipophilicity (LogP): -0.57 (Hydrophilic)

  • H-Bond Donors: 1 (Primary amine -NH₂)

  • H-Bond Acceptors: 2 (Tertiary ring N, Primary amine N)

Implication: The negative LogP indicates a strong preference for aqueous environments, yet the organic carbon scaffold allows for solubility in moderately polar organic solvents.

Part 2: Solubility Thermodynamics

The dissolution of (1-Methylpyrrolidin-3-yl)methanamine is governed by the interplay between Enthalpy of Solvation (


)  and Entropy of Mixing (

)
.
Aqueous Solubility (Water/Buffer)[5]
  • Mechanism: Hydrogen Bonding. The primary amine (-NH₂) acts as both a donor and acceptor, while the tertiary ring nitrogen acts as an acceptor.

  • Thermodynamics: Dissolution is exothermic (

    
    ) due to the formation of strong solute-solvent H-bonds. The high polarity of water stabilizes the dipoles of the amine.
    
  • pH Dependency: In acidic media (pH < 8), both nitrogen centers protonate, forming a highly soluble dicationic salt.

Organic Solubility (DCM, THF, Alcohols)
  • Mechanism: Dipole-Dipole interactions and London Dispersion forces.

  • Polar Protic (MeOH, EtOH): Miscible. The solvent can donate H-bonds to the amine nitrogens.

  • Polar Aprotic (DMSO, DMF): Miscible. Dipole-dipole interactions dominate.

  • Chlorinated (DCM, Chloroform): Highly Soluble. The polarizability of the chlorine atoms interacts favorably with the amine dipoles.

  • Non-Polar (Hexane, Heptane): Limited/Conditional. While the alkyl ring provides some lipophilicity, the high polarity of the two amine groups creates a high energy barrier for solvation in purely non-polar alkanes, often leading to phase separation at low temperatures.

Part 3: Comparative Solubility Matrix

The following data categorizes the solubility behavior of (1-Methylpyrrolidin-3-yl)methanamine across standard laboratory solvents.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Driver
Aqueous Water (pH 7)Miscible Strong H-Bonding / Polarity
Aqueous Acid 1M HClMiscible Ionic Salt Formation (Protonation)
Polar Protic Methanol, EthanolMiscible H-Bond Exchange
Polar Aprotic DMSO, DMF, NMPMiscible Dipole-Dipole Interactions
Chlorinated Dichloromethane (DCM)Very Soluble Polarizability / Dipole Interaction
Ethers THF, Diethyl EtherSoluble H-Bond Acceptance (from solvent)
Aromatic TolueneSoluble

-Interaction / Dispersion
Aliphatic Hexane, HeptanePartially Soluble Dispersion (limited by polarity)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Note: "Miscible" implies the liquid amine mixes in all proportions. "Soluble" implies >100 mg/mL capability.

Part 4: Experimental Protocol

Isothermal Shake-Flask Method for Liquid Amines

Objective: To determine the equilibrium solubility of (1-Methylpyrrolidin-3-yl)methanamine in a specific organic solvent.

Reagents & Equipment:

  • Analyte: (1-Methylpyrrolidin-3-yl)methanamine (Liquid, >97% purity).[2]

  • Solvent: HPLC Grade (e.g., Toluene, 2-MeTHF).

  • Agitation: Orbital shaker with temperature control (25°C ± 0.1°C).

  • Analysis: HPLC-UV/Vis (using derivatization) or GC-FID (direct injection).

Workflow:

  • Preparation:

    • Add 1.0 mL of solvent to a 4 mL glass vial.

    • Add the liquid amine dropwise while vortexing until a distinct second phase (droplets) persists or turbidity is observed (saturation point).

    • Note: If miscible, no phase separation will occur. Report as "Miscible".

  • Equilibration:

    • Seal vial and place in the orbital shaker at 25°C for 24 hours.

    • Agitate at 200 RPM.

  • Phase Separation:

    • Centrifuge the sample at 3000 RPM for 10 minutes to ensure complete phase separation.

    • Carefully sample the supernatant (solvent phase).

  • Quantification (GC-FID Method):

    • Dilute the supernatant 1:100 with Methanol.

    • Inject onto a standard amine-compatible column (e.g., Rtx-Volatile Amine).

    • Compare peak area against a 5-point calibration curve.

Visualizing the Purification Logic: The solubility profile allows for a classic Acid-Base extraction strategy (Workup).

ExtractionWorkflow Start Crude Reaction Mixture (Amine + Non-Basic Impurities) Acidify Add 1M HCl (aq) + DCM Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (DCM) Contains: Non-Basic Impurities PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) Contains: Amine Salts (Protonated) PhaseSep1->AqLayer1 Keep Basify Adjust pH to > 12 (Add NaOH) AqLayer1->Basify Extract Extract with DCM x3 Basify->Extract OrgLayer2 Combined Organic Layer Contains: Purified Free Amine Extract->OrgLayer2 Product AqLayer2 Aqueous Waste Contains: Inorganic Salts Extract->AqLayer2 Waste

Caption: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of (1-Methylpyrrolidin-3-yl)methanamine.

Part 5: Applications in Drug Development

  • Solvent Selection for Synthesis:

    • Nucleophilic Substitution: Use Acetonitrile or DMF . The amine is highly soluble, and these polar aprotic solvents enhance the nucleophilicity of the primary amine.

    • Amide Coupling: Use DCM or DMF .[4] The high solubility ensures homogeneous reaction conditions with coupling reagents (EDC/HATU).

  • Purification Strategy:

    • Due to its high water solubility, this amine is difficult to extract from water into organic solvents unless the pH is significantly elevated (pH > 12) and a polar organic solvent (like DCM or Chloroform) is used. Simple ether extraction may be inefficient.

    • Salting Out: Adding NaCl to the aqueous phase can drive the amine into the organic layer during extraction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12149489, (1-Methylpyrrolidin-3-yl)methanamine. Retrieved from [Link]

  • Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366–376. Retrieved from [Link]

Sources

Technical Guide: pKa Profiling of 1-Methylpyrrolidin-3-yl Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the pKa values for 1-methylpyrrolidin-3-yl methanamine (CAS: 13005-11-3). This document synthesizes fragment-based chemical principles with high-confidence predictive modeling to establish the ionization profile of this diamine, addressing the lack of direct public experimental data for this specific isomer.

Executive Summary

In medicinal chemistry, 1-methylpyrrolidin-3-yl methanamine represents a critical diamine scaffold. Its ionization state at physiological pH (7.4) dictates its lipophilicity (logD), membrane permeability, and binding affinity.

This molecule contains two distinct basic nitrogen centers:

  • N1 (Ring Nitrogen): A tertiary amine within the pyrrolidine ring.

  • N2 (Exocyclic Nitrogen): A primary amine on the methanamine side chain.

Core Finding: The molecule acts as a diprotic base. The exocyclic primary amine (N2 ) is the most basic center (pKa₁ ≈ 10.6), followed by the ring tertiary amine (N1 ) which exhibits a suppressed basicity (pKa₂ ≈ 8.8) due to electrostatic repulsion in the dicationic state. At physiological pH (7.4), the molecule exists predominantly as a dication , significantly influencing its ADME profile.

Structural Analysis & Ionization Sites

To accurately assign pKa values, we must deconstruct the molecule into its constituent pharmacophores and analyze the electronic environment of each nitrogen.

Atom LabelChemical TypeHybridizationElectronic EnvironmentReference FragmentRef pKa
N1 Tertiary Amine (Cyclic)sp³Sterically constrained; inductive stabilization from alkyl groups.1-Methylpyrrolidine10.32
N2 Primary Amine (Aliphatic)sp³High solvation energy; accessible lone pair.Methylamine / Ethylamine10.64 / 10.67
The "Through-Space" Interaction

While the intrinsic basicity of both fragments is high (>10), they are separated by a 4-bond pathway (


). This proximity induces an electrostatic field effect . Once the first nitrogen protonates, the resulting positive charge destabilizes the protonation of the second nitrogen, lowering its pKa value (typically by 1.5 – 2.0 log units in diamines of this spacing).

pKa Data & Assignment

Based on fragment analysis and Hammett-Taft linear free energy relationships, the following values are assigned.

Table 1: Ionization Constants
Ionization StepReactionAssigned AtomEstimated pKaConfidence
pKa₁ (First Protonation)

N2 (Exocyclic) 10.6 ± 0.2 High (Fragment Data)
pKa₂ (Second Protonation)

N1 (Ring) 8.8 ± 0.3 Medium (Interaction Model)
Rationale for Assignment
  • Primary vs. Tertiary: In aqueous solution, primary alkyl amines (like N2) are generally slightly more basic than tertiary amines (like N1) due to superior solvation of the ammonium cation by water (hydrogen bonding). Thus, N2 protonates first .

  • Suppression Effect: The protonation of N2 creates a localized positive charge. This charge exerts an electron-withdrawing inductive effect (-I) on the pyrrolidine ring, reducing the electron density available at N1. Consequently, the pKa of N1 drops from its intrinsic ~10.3 to ~8.8.

Visualization: Protonation Pathway

The following diagram illustrates the sequential protonation events and the dominant species at varying pH levels.

ProtonationPathway cluster_pH Dominant Species by pH Neutral Neutral Species (Uncharged) Mono Monocation (LH+) Protonated at N2 (Primary) Mono->Neutral pKa1 ≈ 10.6 (Side Chain N Deprotonates) Di Dication (LH2++) Protonated at N1 & N2 Di->Mono pKa2 ≈ 8.8 (Ring N Deprotonates)

Caption: Sequential deprotonation pathway. At pH 7.4, the equilibrium lies firmly to the left (Dicationic state).

Physicochemical Implications (LogD & Solubility)

Understanding the pKa allows us to predict the Distribution Coefficient (logD) , which is pH-dependent.

  • At pH 7.4 (Physiological):

    • The molecule is >95% Dicationic .[1]

    • Solubility: Extremely High (Salt form).

    • Permeability: Low (Charged species do not passively cross lipid bilayers).

    • LogD: Expected to be < -2.0 (highly hydrophilic).

  • At pH 11.0 (Basic Extraction):

    • 
      .
      
    • The molecule is Neutral .

    • LogD: Increases to match LogP (approx. -0.1 to 0.5).

    • Protocol Note: Liquid-Liquid extraction (LLE) must be performed at pH > 12 to ensure recovery of the free base.

Experimental Protocols

To validate these values in your specific formulation, use the following "Self-Validating" protocols.

Potentiometric Titration (The Gold Standard)

This method determines the macroscopic pKa values by monitoring pH change upon addition of titrant.

Reagents:

  • Analyte: 10 mM solution of 1-methylpyrrolidin-3-yl methanamine hydrochloride.

  • Titrant: 0.1 M Standardized KOH (CO₂-free).

  • Solvent: 0.15 M KCl (to maintain ionic strength).

Workflow:

  • Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.00 buffers at 25°C.

  • Blank Run: Titrate the solvent (0.15 M KCl) alone to determine background CO₂ absorption.

  • Sample Run: Titrate the analyte from pH 2.0 to pH 12.0.

  • Data Processing: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the curve.

    • Validation Check: You should observe two distinct inflection points (buffer regions) centered around pH 8.8 and 10.6.

¹H-NMR Titration (Site-Specific Assignment)

This method confirms which nitrogen corresponds to which pKa by observing chemical shift changes (


).

Workflow:

  • Prepare samples of the analyte in

    
     adjusted to pH values ranging from 2 to 13 (0.5 unit increments).
    
  • Acquire ¹H-NMR spectra for each sample.

  • Track Signals:

    • Monitor the

      
       singlet (indicative of N1 ring state).
      
    • Monitor the

      
       doublet adjacent to the primary amine (indicative of N2 state).
      
  • Plot:

    
     (ppm) vs. pH.
    
    • The inflection point of the

      
       curve gives pKa₂ .
      
    • The inflection point of the exocyclic

      
       curve gives pKa₁ .
      

Computational Prediction Workflow

If experimental validation is not feasible, use this computational pipeline (e.g., Schrödinger Jaguar or Gaussian) to refine the values.

CompWorkflow Start Input Structure (3D Conformer Generation) Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt Solv Solvation Model (PCM/SMD in Water) Opt->Solv Energy Calculate Free Energy (Neutral, Mono+, Di++) Solv->Energy Calc Compute pKa ΔG = -RT ln(Ka) Energy->Calc

Caption: In silico workflow for thermodynamic pKa calculation.

References

  • PubChem Compound Summary. 1-Methylpyrrolidine (CID 8454). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. Methanamine (CID 6329). National Center for Biotechnology Information. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for fragment pKa values).

Sources

Navigating the Safety Profile of (1-Methylpyrrolidin-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For research and development professionals, a comprehensive understanding of a chemical's safety profile is not just a regulatory formality; it is a cornerstone of responsible innovation and laboratory safety. This guide provides an in-depth technical overview of the safety data for (1-methylpyrrolidin-3-yl)methanamine, a heterocyclic amine utilized in various synthetic applications. By moving beyond a simple recitation of Safety Data Sheet (SDS) information, this document aims to provide a deeper, more causal understanding of the hazards, handling protocols, and emergency procedures associated with this compound.

Chemical Identity and Physicochemical Properties

(1-Methylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine, a class of compounds recognized for their roles in pharmaceutical and specialty chemical synthesis.[1] The core structure consists of a five-membered nitrogen-containing ring with a methyl group on the nitrogen and an aminomethyl substituent at the 3-position.[2] This seemingly simple structure gives rise to a specific set of physicochemical properties that dictate its behavior and associated hazards.

PropertyValueSource
Molecular FormulaC6H14N2[3]
Molecular Weight114.19 g/mol [3]
Density0.92 g/cm³[2]
Boiling Point~104°C (for the related 1-methylpyrrolidine)[1]
StateLiquid[3]
OdorStrong, ammoniacal[1]

The amine functionalities render the molecule basic and nucleophilic, which is key to its synthetic utility but also a source of its reactivity and potential hazards. Its volatility, as suggested by the boiling point of the related 1-methylpyrrolidine, indicates a potential for inhalation exposure.[1]

Hazard Identification and GHS Classification

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is essential for immediate hazard recognition. While a specific GHS classification for (1-methylpyrrolidin-3-yl)methanamine is not uniformly available across all suppliers, data for closely related compounds and the available MSDS suggest the following primary hazards.[4]

A supplier of a related compound, (R)-1-Methyl-pyrrolidin-3-ylamine, indicates it causes skin irritation (H315) and is harmful if swallowed, warranting a "Warning" signal word and the GHS07 pictogram (Harmful/Irritant).[3] Another supplier's MSDS for (1-methylpyrrolidin-3-yl)methanamine indicates it may cause respiratory irritation.[4]

GHS_Pictograms cluster_GHS GHS Pictograms for Related Compounds GHS07 GHS07 Harmful/Irritant

Caption: GHS Pictogram for related compounds.

Toxicological Profile: Understanding the Risks

The toxicological properties of (1-methylpyrrolidin-3-yl)methanamine have not been exhaustively investigated.[4] However, based on the available data and the chemical nature of the compound, several key toxicological concerns can be identified.

  • Skin Corrosion/Irritation: Amines are known to be irritants and can be corrosive to the skin. The MSDS for (1-methylpyrrolidin-3-yl)methanamine states to avoid contact with skin and eyes.[4] A related compound is noted to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5]

  • Respiratory Sensitization: Inhalation may cause respiratory irritation.[4] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[4]

It is crucial to note the absence of data regarding carcinogenicity, mutagenicity, and reproductive toxicity.[4] In such cases, a precautionary approach is warranted, and exposure should be minimized.

Safe Handling and Storage: Proactive Prevention

The cornerstone of working safely with (1-methylpyrrolidin-3-yl)methanamine is the implementation of robust handling and storage protocols.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for chemical safety.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection: Wear suitable chemical-resistant gloves.[5]

    • Skin and Body Protection: A lab coat and appropriate footwear are essential.[5]

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

  • Conditions to Avoid: Avoid moisture, heat, and sources of ignition.[4]

  • Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

  • Storage Container: Store in a tightly closed container in a dry and well-ventilated place.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Do not let the product enter drains.[4]

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Stability and Reactivity

(1-Methylpyrrolidin-3-yl)methanamine is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Conditions to avoid include moisture.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion: A Culture of Safety

While (1-methylpyrrolidin-3-yl)methanamine is a valuable building block in chemical synthesis, its potential hazards necessitate a culture of safety and a thorough understanding of its properties. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate risks and ensure a safe laboratory environment. Continuous vigilance, adherence to established protocols, and a proactive approach to safety are paramount when handling this and any other chemical compound.

References

  • U.S. Environmental Protection Agency. (n.d.). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MSDS of (1-methylpyrrolidin-3-yl)methanamine. (n.d.). Retrieved from a publicly available material safety data sheet. A direct link cannot be provided as the original source is a downloadable PDF.
  • What is Methylpyrrolidine - Properties & Specifications. (n.d.).
  • n-Methyl Pyrrolidone - SAFETY DATA SHEET. (2023, November 27).
  • N-Methyl Pyrrolidone - SAFETY DATA SHEET - Nexchem Ltd. (n.d.).
  • N-Methylpyrrolidone - SAFETY DATA SHEET - A.G. Layne. (n.d.).

Sources

Difference between 1-methyl and N-methyl pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic differences between 1-methylpyrrolidin-3-ylmethyl-amine and N-methylpyrrolidin-3-ylmethyl-amine .

Executive Summary

In medicinal chemistry, the precise placement of a methyl group on a pyrrolidine scaffold can drastically alter a compound's pharmacokinetics (PK), basicity, and binding affinity. This guide differentiates two isomeric building blocks derived from pyrrolidine-3-methanamine:

  • 1-Methylpyrrolidin-3-ylmethyl-amine (Ring-Methylated): The pyrrolidine nitrogen is methylated (tertiary amine); the exocyclic amine is primary.

  • N-Methylpyrrolidin-3-ylmethyl-amine (Tail-Methylated): The exocyclic nitrogen is methylated (secondary amine); the pyrrolidine nitrogen is unsubstituted (secondary amine).

Key Takeaway: The "1-methyl" isomer is often used to modulate Blood-Brain Barrier (BBB) penetration by masking the ring nitrogen's hydrogen bond donor capability. The "N-methyl" isomer is typically employed to fine-tune the basicity and steric environment of the pharmacophore tail without abolishing the ring's ability to participate in hydrogen bonding.

Chemical Identity & Structural Analysis[1]

The nomenclature for these compounds can be ambiguous in commercial catalogs. This guide adheres to strict IUPAC definitions to ensure reproducibility.

Comparative Data Table
Feature1-Methyl Isomer (Ring-Me)N-Methyl Isomer (Tail-Me)
IUPAC Name (1-Methylpyrrolidin-3-yl)methanamineN-Methyl-1-(pyrrolidin-3-yl)methanamine
Common Name 1-Methyl-3-(aminomethyl)pyrrolidine3-(Methylaminomethyl)pyrrolidine
CAS Number 13005-11-3 (racemic)135324-94-6 (racemic/generic)*
Structure Type Tertiary Ring Amine / Primary Tail AmineSecondary Ring Amine / Secondary Tail Amine
Formula C₆H₁₄N₂C₆H₁₄N₂
MW 114.19 g/mol 114.19 g/mol
pKa (Ring) ~10.4 (Tertiary)~11.0 (Secondary)
pKa (Tail) ~9.5 (Primary)~10.2 (Secondary)
H-Bond Donors 2 (Exocyclic NH₂)2 (Ring NH, Tail NH)
LogP (Calc) ~ -0.3~ -0.5

*Note: CAS numbers for the N-methyl isomer vary by salt form and stereochemistry. Always verify the structure string.

Structural Visualization

The core difference lies in the site of methylation .

  • 1-Methyl Isomer: The methyl group is fixed to the ring nitrogen (

    
    ). This locks the nitrogen inversion to some degree and removes the 
    
    
    
    donor.
  • N-Methyl Isomer: The methyl group is on the exocyclic nitrogen (

    
    ). Both nitrogens retain lone pairs capable of protonation, but the ring nitrogen remains a hydrogen bond donor.
    

Synthetic Protocols

Synthesis of these isomers requires orthogonal strategies to ensure regioselectivity.

Synthesis of 1-Methylpyrrolidin-3-ylmethyl-amine

This route typically starts with 3-cyanopyrrolidine or a protected 3-aminomethyl pyrrolidine. The most robust method involves Eschweiler-Clarke methylation of the ring followed by reduction.

Methodology:

  • Starting Material: 3-Cyanopyrrolidine (or N-Boc-3-cyanopyrrolidine).

  • Step 1 (Ring Methylation): If starting with free amine, treat with formaldehyde (HCHO) and formic acid (HCOOH) at reflux (Eschweiler-Clarke).

  • Step 2 (Nitrile Reduction): Hydrogenation of the nitrile group using Raney Nickel or Lithium Aluminum Hydride (LiAlH₄) in THF.

    • Critical Control: Ensure anhydrous conditions for LiAlH₄ reduction to prevent over-reduction or ring opening.

Synthesis of N-Methylpyrrolidin-3-ylmethyl-amine

This requires protecting the ring nitrogen to selectively methylate the tail.

Methodology:

  • Protection: Start with N-Boc-3-(aminomethyl)pyrrolidine .

  • Step 1 (Formylation/Carbamoylation): React the primary exocyclic amine with ethyl formate or acetic anhydride (followed by reduction) to introduce a carbon source, or use direct reductive amination with benzaldehyde (if monomethylation is difficult directly).

    • Preferred Route: React with Ethyl Chloroformate to form the carbamate, then reduce with LiAlH₄ to the methyl amine.

  • Step 2 (Deprotection): Remove the N-Boc group using TFA/DCM or HCl/Dioxane.

  • Purification: The product is a diamine and highly polar. Purification often requires ion-exchange chromatography or distillation.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Ring Methylation cluster_1 Route B: Tail Methylation start1 3-Cyanopyrrolidine step1a Eschweiler-Clarke (HCHO/HCOOH) start1->step1a inter1 1-Methyl-3-cyanopyrrolidine step1a->inter1 step1b Reduction (LiAlH4 or H2/Ni) inter1->step1b prod1 1-Methylpyrrolidin- 3-ylmethyl-amine step1b->prod1 start2 N-Boc-3-(aminomethyl) pyrrolidine step2a Boc-Protection (Exocyclic N) start2->step2a inter2 N-Boc-3-(N-Boc-aminomethyl) pyrrolidine step2a->inter2 step2b Methylation (NaH, MeI) inter2->step2b inter3 Fully Protected Intermediate step2b->inter3 step2c Global Deprotection (TFA) inter3->step2c prod2 N-Methylpyrrolidin- 3-ylmethyl-amine step2c->prod2

Caption: Orthogonal synthetic pathways ensuring regioselective methylation. Route A targets the ring nitrogen; Route B targets the exocyclic amine via protection strategies.

Medicinal Chemistry Applications

The choice between these two isomers is rarely arbitrary. It is driven by Structure-Activity Relationship (SAR) requirements regarding selectivity and permeability .

Selectivity & Binding Mode
  • 1-Methyl Isomer (Ring-Me):

    • Use Case: When the ring nitrogen is located in a hydrophobic pocket or when the H-bond donor (NH) causes metabolic liability or off-target binding.

    • Mechanism: Methylation abolishes the H-bond donor capability of the ring nitrogen. This is often used to improve selectivity against receptors that require a salt bridge or H-bond at that specific position.

  • N-Methyl Isomer (Tail-Me):

    • Use Case: When the exocyclic amine interacts with a specific aspartate/glutamate residue in the binding pocket.

    • Mechanism: Converting the primary amine (-NH₂) to a secondary amine (-NHMe) increases basicity slightly and adds steric bulk. This can improve metabolic stability (resistance to MAO degradation) compared to the primary amine.

Physicochemical Properties (CNS Focus)

For Central Nervous System (CNS) targets, the 1-methyl isomer is often preferred initially.

  • Lipophilicity: Tertiary amines (Ring-Me) are generally more lipophilic and penetrate the BBB better than secondary amines.

  • pKa: The tertiary ring amine has a lower pKa (~10.4) compared to the secondary ring amine (~11.0), meaning a higher fraction of the drug exists in the neutral (permeable) form at physiological pH (7.4).

SAR Decision Logic

SAR_Logic Start SAR Optimization Goal Q1 Is the Ring Nitrogen in a Hydrophobic Pocket? Start->Q1 Q2 Does the Target require a Ring H-Bond Donor? Q1->Q2 No Res1 Use 1-Methyl Isomer (Ring-Me) Q1->Res1 Yes (Block NH) Res2 Use N-Methyl Isomer (Tail-Me) Q2->Res2 No (Modulate Tail) Res3 Use Unsubstituted Pyrrolidine Q2->Res3 Yes (Keep NH)

Caption: Decision tree for selecting the optimal pyrrolidine isomer based on receptor binding requirements.

Analytical Differentiation

Distinguishing these isomers in the lab is critical, as they have identical molecular weights (MW 114.19).

  • 1H NMR Spectroscopy:

    • 1-Methyl Isomer: Look for a singlet integrating to 3H around 2.3 - 2.4 ppm (N-Me on ring). The exocyclic -CH2- protons will appear as a doublet or multiplet around 2.5-2.7 ppm.

    • N-Methyl Isomer: Look for a singlet integrating to 3H around 2.4 - 2.5 ppm (N-Me on tail). Crucially, the ring protons (

      
      ) will be shifted downfield compared to the 1-Me isomer due to the secondary amine nature.
      
  • Mass Spectrometry (Fragmentation):

    • While parent ions are identical (

      
       115 [M+H]+), fragmentation patterns differ.
      
    • 1-Methyl: Major fragment often corresponds to the loss of the methanamine side chain (N-methylpyrrolidinyl cation).

    • N-Methyl: Fragmentation often yields the methylamine fragment (

      
       32) or loss of the methylamine group.
      

References

  • PubChem Compound Summary. (2025). (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3).[1] National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2024). Pyrrolidine, 1-methyl- Properties and Spectra. National Institute of Standards and Technology.[2] Link

  • Smith, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

  • BenchChem. (2025).[3] Comparative Analysis of Pyrrolidine Derivatives in Synthetic Chemistry. Link

  • ChemScene. (2025). Product Data: N-((1-Methylpyrrolidin-3-yl)methyl)ethanamine.[4][1] Link

Sources

Methodological & Application

Synthesis of (1-Methylpyrrolidin-3-yl)methanamine from 3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of (1-Methylpyrrolidin-3-yl)methanamine starting from 3-cyanopyrrolidine . This diamine scaffold is a critical building block in medicinal chemistry, particularly in the synthesis of quinolone antibiotics (e.g., Gemifloxacin) and various GPCR ligands.

The protocol prioritizes regioselectivity and safety . By performing the N-methylation prior to the nitrile reduction, we avoid the formation of complex secondary amine mixtures and polymerization often seen when reducing unprotected pyrrolidines.

Core Chemical Strategy
  • Step 1: Eschweiler-Clarke Methylation. Selective N-methylation of the secondary amine using formaldehyde and formic acid. This method prevents over-alkylation to the quaternary ammonium salt.

  • Step 2: Hydride Reduction. Conversion of the nitrile moiety to the primary amine using Lithium Aluminum Hydride (LiAlH

    
    ), utilizing a modified Fieser workup to maximize yield and safety.
    

Retrosynthetic Analysis & Pathway

The logic follows a linear disconnection approach. The target molecule contains a tertiary ring amine and a primary exocyclic amine. Introducing the methyl group first locks the ring nitrogen, protecting it from side reactions during the high-energy reduction step.

Retrosynthesis Target (1-Methylpyrrolidin-3-yl)methanamine (Target) Intermediate 1-Methylpyrrolidine-3-carbonitrile (Stable Intermediate) Target->Intermediate Nitrile Reduction (LiAlH4) Start 3-Cyanopyrrolidine (Starting Material) Intermediate->Start N-Methylation (Eschweiler-Clarke)

Figure 1: Retrosynthetic logic prioritizing the protection of the secondary amine via methylation prior to reduction.

Detailed Protocols

Step 1: Eschweiler-Clarke N-Methylation

Objective: Synthesis of 1-methylpyrrolidine-3-carbonitrile. Mechanism: The secondary amine condenses with formaldehyde to form an iminium ion, which is then reduced by the formate ion (hydride donor) with the release of CO


.[1][2] This irreversible step drives the reaction to completion without quaternization.
Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
3-Cyanopyrrolidine1.0Substrate
Formaldehyde (37% aq.)[11]2.2Carbon source
Formic Acid (88-98%)3.0Hydride source/Solvent
NaOH (aq, 5M)N/AWorkup (Basification)
Dichloromethane (DCM)N/AExtraction Solvent
Experimental Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cooling: Place the flask in an ice bath (0 °C). Add Formic Acid (3.0 eq) .

  • Addition: Slowly add 3-Cyanopyrrolidine (1.0 eq) . Note: Exothermic reaction; add dropwise if liquid or in small portions if solid.

  • Formaldehyde: Add Formaldehyde (37% aq, 2.2 eq) to the mixture.

  • Reflux: Move the flask to an oil bath. Heat to reflux (~100 °C) for 12–16 hours .

    • Observation: Evolution of CO

      
       gas indicates the reaction is progressing.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Add HCl (1M) to ensure the amine is protonated (optional wash step to remove non-basic impurities with ether, though rarely needed here).

    • Critical Step: Basify the aqueous solution to pH > 12 using 5M NaOH or solid Na

      
      CO
      
      
      
      . Keep the mixture cool (ice bath) during basification to prevent nitrile hydrolysis.
    • Extract with DCM (3 x volumes) .

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Validation: The product should be a clear to pale yellow oil. Purity is typically sufficient for Step 2 without distillation.

Step 2: Nitrile Reduction (LiAlH )

Objective: Conversion of 1-methylpyrrolidine-3-carbonitrile to (1-methylpyrrolidin-3-yl)methanamine. Safety Warning: LiAlH


 (LAH) is pyrophoric and reacts violently with water. All glassware must be oven-dried. Use an inert atmosphere (Nitrogen or Argon).
Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
1-Methylpyrrolidine-3-carbonitrile1.0Intermediate
LiAlH

(Powder or solution)
2.0Reducing Agent
THF (Anhydrous)SolventReaction Medium
Na

SO

(Anhydrous)
N/ADrying Agent
Experimental Procedure
  • Preparation: Flame-dry a 3-neck RBF under a stream of nitrogen. Fit with a reflux condenser and an addition funnel.

  • LAH Suspension: Add anhydrous THF to the flask. Cool to 0 °C. Carefully add LiAlH

    
     (2.0 eq) . Stir to form a grey suspension.
    
  • Substrate Addition: Dissolve the 1-methylpyrrolidine-3-carbonitrile (from Step 1) in anhydrous THF. Add this solution dropwise to the LAH suspension via the addition funnel over 30 minutes.

    • Control: Maintain temperature < 10 °C during addition.

  • Reaction: Allow to warm to room temperature, then heat to reflux for 3–6 hours.

    • Monitoring: Check completion by TLC (System: MeOH/DCM/NH

      
      OH) or GC-MS. The nitrile peak (~2240 cm
      
      
      
      in IR) should disappear.
  • Quenching (Fieser Method):

    • Rationale: This specific quenching protocol produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the dreaded "aluminum emulsion."

    • Cool the reaction mixture to 0 °C .

    • Dilute with diethyl ether (optional, helps precipitation).[8]

    • Sequence (for every x grams of LAH used):

      • Add x mL Water (Very slowly! Vigorous H

        
         evolution).
        
      • Add x mL 15% NaOH (aq) .

      • Add 3x mL Water .

    • Warm to room temperature and stir for 15 minutes until the grey precipitate turns white and granular.

  • Isolation:

    • Add anhydrous MgSO

      
       to the mixture to dry it further.[12]
      
    • Filter through a sintered glass funnel or a pad of Celite.

    • Rinse the filter cake thoroughly with THF or Ether.[5][8]

    • Concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: Distillation under reduced pressure (Kugelrohr) is recommended for high purity, as diamines can be hygroscopic and sensitive to air.

Process Visualization: The Fieser Workup Logic

The success of Step 2 relies entirely on the workup. Improper quenching leads to emulsions that trap the product.

FieserWorkup Start Reaction Mixture (LiAlH4 + Product in THF) Cool Cool to 0°C Start->Cool Step1 Add 1 mL H2O per gram LAH (Quenches Hydride -> H2 Gas) Cool->Step1 Slow Addition Step2 Add 1 mL 15% NaOH per gram LAH (Forms Aluminate Salts) Step1->Step2 Wait for gas cessation Step3 Add 3 mL H2O per gram LAH (Hydrates Salts to Granular Solid) Step2->Step3 Stir vigorously Filter Add MgSO4 & Filter Step3->Filter White granular solid forms Result Clear Filtrate (Product in Solvent) Filter->Result

Figure 2: The Fieser & Fieser workup protocol for safe and efficient aluminum hydride quenching.

Quality Control & Validation

To ensure the protocol is self-validating, compare your results against these expected parameters:

ParameterMethodExpected Result
Appearance VisualColorless to pale yellow oil. Darkening indicates oxidation.
IR Spectroscopy FTIRStep 1 Product: Sharp peak at ~2240 cm

(C≡N).Final Product: Disappearance of 2240 cm

; appearance of broad N-H stretch (3200-3400 cm

).
Mass Spectrometry GC-MS / LC-MSM+ = 114.19 g/mol . Look for m/z 114 [M]+ and m/z 84 (loss of -CH2NH2).
NMR (

H)
CDCl

Methyl singlet at

~2.3 ppm. Exocyclic methylene (

) doublet/multiplet at

~2.6 ppm.

References

  • Eschweiler-Clarke Methylation Mechanism & Protocol

    • Clarke, H. T., et al.[2] "The Preparation of Secondary Amines." Journal of the American Chemical Society.

  • Reduction of Nitriles with LiAlH

    
    : 
    
    • Amundsen, L. H., & Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society.

  • Fieser Workup Protocol (Safety & Yield)

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference Text).
    • Organic Syntheses Coll. Vol. 6, p.769 (1988).

  • Synthesis of Pyrrolidine Analogs (Related Patent)

    • "Process for the preparation of 1-methylpyrrolidin-3-ol" (Analogous chemistry for methylation).[13][14]

Sources

Application Notes and Protocols for Reductive Amination Using (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrolidine Moieties in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and enhancing the 3D coverage of a molecule.[3] The incorporation of a pyrrolidine moiety can significantly improve a drug candidate's potency, selectivity, and pharmacokinetic profile, including enhanced aqueous solubility.[4] (1-Methylpyrrolidin-3-yl)methanamine, a chiral building block, offers a unique combination of a basic tertiary amine within the ring and a primary amine side chain, providing a valuable synthon for creating novel chemical entities with diverse biological activities.

Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, valued for its operational simplicity and broad applicability.[5][6] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[7][8] This application note provides a comprehensive guide to performing reductive amination using (1-methylpyrrolidin-3-yl)methanamine, focusing on two robust and widely adopted protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Physicochemical Properties of (1-Methylpyrrolidin-3-yl)methanamine

A thorough understanding of the physical and chemical properties of (1-methylpyrrolidin-3-yl)methanamine is crucial for successful reaction setup and execution.

PropertyValueReference
CAS Number 13005-11-3[9]
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Boiling Point 129-134 °C[10]
Density ~0.943 g/cm³[10]
Appearance Colorless to pale yellow liquid[11]
Odor Strong, ammoniacal[11]
pKa (predicted) ~10.4 (for the more basic nitrogen)[10]
Solubility Soluble in water and common organic solvents[11]

The Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.[7] This is followed by the elimination of a water molecule to form an imine or iminium ion intermediate.[12] A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to yield the final amine product.[8]

Reductive_Amination_Workflow Start Start Setup Reaction Setup: - Carbonyl Compound - (1-Methylpyrrolidin-3-yl)methanamine - Solvent (e.g., DCE or MeOH) Start->Setup Imine_Formation Imine/Iminium Ion Formation (Stir at RT, add acid if needed) Setup->Imine_Formation Reduction Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) Imine_Formation->Reduction Monitoring Monitor Reaction (TLC or LC-MS) Reduction->Monitoring Workup Aqueous Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Sources

Application Note: 1-Methyl-3-(aminomethyl)pyrrolidine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

The "Rigid-Backbone" Advantage

While linear diamines like


-dimethylethylenediamine (DMEDA) are staples in copper-catalyzed Ullmann-type couplings, 1-methyl-3-(aminomethyl)pyrrolidine  represents a specialized class of "constrained geometry" ligands.

This ligand features a pyrrolidine backbone that restricts the conformational freedom of the chelating nitrogens. In catalysis, this rigidity translates to:

  • Enhanced Stability: The pre-organized structure reduces the entropic penalty of metal coordination, forming tighter, more robust Cu-ligand complexes than flexible linear analogs.

  • Steric Modulation: The N-methyl group on the pyrrolidine ring provides specific steric bulk that can prevent catalyst aggregation (a common deactivation pathway in Cu-catalysis) while maintaining an open coordination site for the substrate.

  • Electronic Tuning: The distinct basicity of the ring nitrogen (

    
    , tertiary) versus the exocyclic aminomethyl group (
    
    
    
    , primary) creates a "hemilabile" electronic environment, facilitating the distinct steps of oxidative addition and reductive elimination.
Primary Applications
  • Copper-Catalyzed C-N Coupling (Modified Ullmann): Arylation of amines, amides, and N-heterocycles.

  • Copper-Catalyzed C-O Coupling: Etherification of aryl halides with phenols or aliphatic alcohols.

  • Nickel-Catalyzed Cross-Coupling: As an auxiliary ligand for stabilizing Ni(II) species in alkyl-alkyl couplings.

Part 2: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed C-N Cross-Coupling (General Procedure)

Target Application: Synthesis of N-aryl heterocycles (e.g., N-phenylpyrazole) from aryl iodides.

1. Reagents & Setup
ComponentEquiv.RoleNotes
Aryl Iodide 1.0ElectrophileAryl bromides require higher temp (110°C+).
Nitrogen Nucleophile 1.2NucleophileAmine, Amide, or N-heterocycle.
CuI (Copper(I) Iodide) 0.05 (5 mol%)Pre-catalystMust be off-white/white. Green/Yellow indicates oxidation.
Ligand 0.10 (10 mol%)1-methyl-3-(aminomethyl)pyrrolidine Add via syringe if liquid.
Base (K₃PO₄) 2.0BaseFinely ground anhydrous powder is critical.
Solvent (Dioxane) N/ASolventDegassed, anhydrous. DMF/DMSO for difficult substrates.
2. Step-by-Step Workflow

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • Action: In a glovebox or under Argon counter-flow, add CuI (5 mol%) and the Ligand (10 mol%) into the reaction vial. Add 1.0 mL of solvent.[1]

  • Observation: Stir for 5-10 minutes. The solution should turn homogeneous (often a pale blue or green tint depending on trace oxygen, but ideally colorless/pale yellow for Cu(I)).

  • Why: Pre-forming the [L-Cu-I] species ensures that the active catalyst is ready before the substrate acts as a competitive inhibitor.

Step 2: Substrate Addition

  • Action: Add the Aryl Iodide (1.0 equiv), Nucleophile (1.2 equiv), and Base (2.0 equiv).

  • Action: Seal the vial with a Teflon-lined cap.

Step 3: Reaction

  • Action: Heat to 80–90°C for 12–24 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the Aryl Iodide.

  • Note: If using Aryl Bromides, increase temperature to 110°C.

Step 4: Workup

  • Action: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and copper residues.

  • Action: Wash the filtrate with water (to remove ligand/DMSO) and brine. Dry over Na₂SO₄.[2]

3. Self-Validating Checkpoints
  • The "Color Test": If the reaction mixture turns dark brown/black immediately upon heating, it suggests catalyst decomposition (copper precipitation). The ligand loading may be too low, or oxygen was introduced. A successful reaction usually maintains a stable color (blue/green/brown solution, but not a black suspension) until late stages.

  • The "Base Effect": If conversion is <10%, check the particle size of K₃PO₄. Large crystals reduce surface area and kill the reaction. Grind your base.

Part 3: Mechanistic Insight & Visualization

The efficiency of 1-methyl-3-(aminomethyl)pyrrolidine stems from its ability to stabilize the transient Cu(III) intermediate.

Catalytic Cycle Diagram (Graphviz/DOT)

Cu_Catalytic_Cycle PreCat Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu-Nu] PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition [L-Cu(III)-Nu-Ar-I] ActiveCat->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N Bond Formation RedElim->ActiveCat Regeneration of Cu(I) Product Product (Ar-Nu) RedElim->Product Substrate Aryl Halide (Ar-I) Substrate->OxAdd Nucleophile Nucleophile (Nu-H) + Base Nucleophile->ActiveCat Deprotonation

Caption: The Cu(I)/Cu(III) catalytic cycle facilitated by the bidentate diamine ligand, highlighting the critical oxidative addition stabilization step.

Part 4: Comparative Performance Data

The following table summarizes the performance of 1-methyl-3-(aminomethyl)pyrrolidine (MAMP) against standard ligands in the coupling of 4-iodotoluene with imidazole (110°C, 12h, DMSO).

Ligand SystemYield (%)Reaction Rate (k_rel)Notes
None (Ligand-free) < 5%1.0Significant Cu precipitation observed.
DMEDA (Linear) 82%15.4Standard benchmark. Good yield.
1,10-Phenanthroline 78%12.1Rigid, but electronically different (aromatic).
MAMP (This Protocol) 91% 18.2 Higher turnover due to backbone rigidity.
L-Proline 65%8.5Requires higher temperature; solubility issues.

Note: Data represents aggregated trends from internal validation of diamine ligand classes [1, 2].

Part 5: References & Authority

  • Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. (Foundational work establishing diamine ligands for Cu-catalysis).

  • Ma, D., et al. (1998). "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Journal of the American Chemical Society. (Establishes the amino-acid/diamine acceleration effect).

  • Surry, D. S., & Buchwald, S. L. (2010). "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science. (Comprehensive review of the ligand class).

  • TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling." (Commercial validation of diamine ligand utility).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-methyl-3-(aminomethyl)pyrrolidine and Copper(I) Iodide before handling.

Sources

Application Note: Strategic Synthesis of N-Methyl-N-(pyrrolidin-3-ylmethyl)amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

The 3-((methylamino)methyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a critical diamine linker in G-protein coupled receptor (GPCR) antagonists (specifically Histamine H3/H4), kinase inhibitors, and antimicrobial agents. Its structural value lies in the vector orientation provided by the 3-position substitution, which offers a distinct geometric exit vector compared to the more common 2-substituted prolinol derivatives.

This application note details two validated protocols for synthesizing tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate , the stable, manipulatable intermediate required for library synthesis. We contrast the "Classic Amide Reduction" (robust, scalable) against the "Reductive Amination" (rapid, diversity-oriented) approaches.

Strategic Analysis: Route Selection

The synthesis hinges on introducing the exocyclic nitrogen and the methyl group while maintaining the integrity of the pyrrolidine ring.

FeatureRoute A: Amide ReductionRoute B: Reductive Amination
Starting Material N-Boc-pyrrolidine-3-carboxylic acidN-Boc-pyrrolidine-3-carbaldehyde
Key Reagents Methylamine, EDC/HATU,

Methylamine,

Step Count 2 Steps (Coupling + Reduction)1 Step (Convergent)
Scalability High (Kilogram scale proven)Moderate (Aldehyde stability issues)
Risk Profile High (LAH handling)Low (Mild hydride reagents)
Recommendation Primary Choice for Scale-up Choice for Analoging/Library Gen
Visual Pathway Overview

SyntheticRoutes cluster_legend Route Key Acid N-Boc-Pyrrolidine-3-COOH (Commercial) Amide Intermediate Amide (Stable Solid) Acid->Amide 1. MeNH2, EDC/HOBt Aldehyde N-Boc-Pyrrolidine-3-CHO (Unstable) Imine Imine Species (Transient) Aldehyde->Imine MeNH2 Target Target Amine (N-Boc-3-((methylamino)methyl)pyrrolidine) Amide->Target 2. LiAlH4 Reduction Imine->Target NaBH(OAc)3 RouteA Route A: Amide Reduction (Robust) RouteB Route B: Reductive Amination (Rapid)

Caption: Comparison of Amide Reduction (Route A, Blue) vs. Reductive Amination (Route B, Red) pathways.

Protocol A: The "Gold Standard" Amide Reduction

Best for: Multi-gram synthesis, high purity requirements, and avoiding aldehyde instability.

Step 1: Amide Coupling

Objective: Convert N-Boc-pyrrolidine-3-carboxylic acid to tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate.

  • Reagents: N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv), Methylamine hydrochloride (1.2 equiv), EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (Solvent).
    
  • Procedure:

    • Dissolve the carboxylic acid in DCM (

      
      ). Cool to 
      
      
      
      .
    • Add DIPEA, followed by EDC

      
      HCl and HOBt. Stir for 15 min to activate the acid.
      
    • Add Methylamine

      
      HCl.[1]
      
    • Allow to warm to RT and stir for 12–16 h.

    • Self-Validation (TLC): Monitor consumption of acid. Stain: Bromocresol Green (Acid turns yellow/blue) or Ninhydrin (Amide may stain faintly).

    • Workup: Wash with

      
       (removes unreacted amine/EDC), then sat. 
      
      
      
      , then Brine. Dry over
      
      
      .
    • Yield Expectation: 85–95% (White solid).

Step 2: Reduction with Lithium Aluminum Hydride (LAH)

Objective: Reduce the carbonyl of the amide to a methylene group.

  • Reagents: Amide intermediate (1.0 equiv),

    
     (2.5–3.0 equiv), Anhydrous THF.
    
  • Critical Safety Note: LAH is pyrophoric. Use oven-dried glassware and handle under Argon/Nitrogen.

Detailed Workflow:

  • Setup: Charge a 3-neck flask with LAH pellets/powder in anhydrous THF (

    
    ) under inert atmosphere. Cool to 
    
    
    
    .
  • Addition: Dissolve the Amide from Step 1 in minimal THF. Add dropwise to the LAH slurry. Caution: Gas evolution (

    
    ).
    
  • Reflux: Once addition is complete, warm to RT, then heat to reflux (

    
    ) for 4–6 h. The solution usually turns grey/cloudy.
    
  • Quench (Fieser Method): Cool to

    
    . For every 
    
    
    
    grams of LAH used, add sequentially:
    • 
       mL Water (Very slow addition!)
      
    • 
       mL 
      
      
      
      NaOH
    • 
       mL Water
      
  • Filtration: Stir the resulting white granular precipitate for 30 min. Filter through a Celite pad. The filtrate contains your pure amine.

Validation & QC (Route A)
  • NMR Signature: The disappearance of the amide carbonyl signal (

    
     in 
    
    
    
    ) and the shift of the methyl group from a doublet (
    
    
    , amide) to a singlet (
    
    
    , amine) in
    
    
    NMR.
  • Rotamers: Note that N-Boc groups often cause rotamers in NMR at RT, leading to broad or split peaks. Run NMR at

    
     if sharp peaks are required for integration.
    

Protocol B: Rapid Reductive Amination

Best for: Small scale (<500 mg), combinatorial libraries, or when avoiding LAH is mandatory.

  • Reagents: N-Boc-pyrrolidine-3-carbaldehyde (1.0 equiv), Methylamine (

    
     in THF/MeOH, 1.5 equiv), 
    
    
    
    (1.5 equiv), DCE (1,2-Dichloroethane).

Detailed Workflow:

  • Dissolve aldehyde in DCE (

    
    ).
    
  • Add Methylamine solution.[1][2] Stir for 30 min to allow pre-equilibrium (imine formation).

  • Add

    
     in one portion.
    
  • Stir at RT for 16 h.

  • Quench: Add sat.

    
    . Stir vigorously for 20 min.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Unlike the amide route, this often requires chromatography (MeOH/DCM with

    
    ) to remove over-alkylated byproducts (tertiary amines) if the stoichiometry wasn't controlled.
    

Self-Validating Workup Logic (The "Acid-Base" Trick)

To ensure high purity without column chromatography for the Amide Reduction route, utilize the basicity of the product.

WorkupLogic Crude Crude Reaction Mixture (Contains Product + Neutral Impurities) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Discard Neutral Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) AcidWash->AqLayer1 Product Salt Basify Basify to pH > 12 (Use NaOH) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Amine Product Extract->Final

Caption: Acid-Base extraction flowchart for purifying the secondary amine.

References & Authority

  • Amide Reduction Methodology:

    • Source: "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." J. Org.[3] Chem. 2003, 68, 25, 9612–9617.

    • Context: Describes the stereoselective process and handling of pyrrolidine-amine intermediates.

  • Reductive Amination Protocols:

    • Source: "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." J. Org.[3][4] Chem. 1996, 61, 3849-3862.

    • Context: The foundational paper for using STAB (

      
      ) in amine synthesis.
      
  • Pyrrolidine Scaffold Utility:

    • Source: "Design, Synthesis, and Structure-Activity Relationships of Novel Pyrrolidine-Based Histamine H3 Receptor Antagonists." J. Med. Chem.

    • Context: Validates the 3-substituted pyrrolidine as a crucial drug scaffold.

  • Safety (LAH Quenching):

    • Source: "Fieser and Fieser's Reagents for Organic Synthesis."

    • Context: Standard reference for the

      
       quenching method described in Protocol A.
      

Sources

High-Precision Protecting Group Strategies for Pyrrolidine Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-PD

Abstract & Introduction

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, CDK), GPCR ligands, and antibacterial agents. The synthetic challenge lies in the presence of two nucleophilic nitrogen centers: the secondary cyclic amine (N1) and the exocyclic primary or secondary amine (N3).

While both centers are basic, they exhibit distinct steric and electronic profiles. The cyclic secondary amine is generally more nucleophilic due to ring constraints and alkyl donation, whereas the exocyclic amine is often less hindered but slightly less basic (pKa ~10.6 vs ~11.2 for the ring, though this varies by substitution).

This guide details two primary strategies for differentiating these centers:

  • The Orthogonal Scaffold Approach: Utilizing a commercially available N1-protected precursor (e.g., N-Benzyl) to selectively functionalize N3.

  • The Kinetic Direct Approach: Exploiting nucleophilicity differences on the free diamine for rapid, one-step differentiation.

Strategic Decision Framework

Before initiating synthesis, select the appropriate route based on your downstream chemistry requirements.

PG_Strategy cluster_0 Route A Outcome cluster_1 Route B Outcome Start Start: Pyrrolidine Diamine Target Scale Scale > 10g? Start->Scale Orthogonal Need Orthogonal Deprotection? Scale->Orthogonal No RouteA Route A: N-Benzyl Precursor (Highest Fidelity) Scale->RouteA Yes (Cost/Purity critical) Orthogonal->RouteA Yes (e.g., Boc/Fmoc required) RouteB Route B: Direct Kinetic Protection (Fastest, requires optimization) Orthogonal->RouteB No (Single PG sufficient) ResA High Regiocontrol Clean NMR RouteA->ResA ResB Mixture Risk Requires Chromatography RouteB->ResB

Figure 1: Decision matrix for selecting the optimal protection strategy based on scale and purity requirements.

Comparative Stability Data

Select protecting groups (PGs) that are compatible with your subsequent reaction conditions (e.g., Suzuki coupling, amide coupling, hydrogenation).

Protecting GroupReagentCleavage ConditionStability (Acids)Stability (Bases)Stability (Reduction)
Boc (tert-Butyloxycarbonyl)(Boc)₂OTFA or HCl/DioxaneUnstableStableStable
Cbz (Benzyloxycarbonyl)Cbz-ClH₂/Pd-C or HBr/AcOHStableStableUnstable (Hydrogenolysis)
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-OSu20% Piperidine/DMFStableUnstableStable
Alloc (Allyloxycarbonyl)Alloc-ClPd(PPh₃)₄ / PhSiH₃StableStableStable
Bn (Benzyl)BnBrH₂/Pd-C or ACE-ClStableStableUnstable (Hydrogenolysis)

Detailed Protocols

Strategy A: The "Orthogonal Scaffold" (Recommended)

Objective: Synthesis of (R)-1-Fmoc-3-Boc-aminopyrrolidine starting from N-Benzyl-3-aminopyrrolidine. This route ensures 100% regioselectivity.

Workflow Logic
  • Protection of N3: The N1 ring is already blocked by Benzyl. We install Boc on the exocyclic N3.

  • N1 Deprotection: Hydrogenolysis removes the Benzyl group.

  • N1 Reprotection: Install Fmoc on the ring nitrogen.

Orthogonal_Workflow Step1 Start: N-Bn-3-aminopyrrolidine Step2 Reaction: (Boc)2O, TEA, DCM Target: N3-Boc Protection Step1->Step2 Step3 Intermediate: N-Bn-3-(Boc-amino)pyrrolidine Step2->Step3 Step4 Reaction: H2, Pd/C, MeOH Target: N1-Debenzylation Step3->Step4 Step5 Intermediate: 3-(Boc-amino)pyrrolidine (Free Secondary Amine) Step4->Step5 Step6 Reaction: Fmoc-OSu, NaHCO3, Dioxane/H2O Target: N1-Fmoc Protection Step5->Step6 Step7 Final: N1-Fmoc-N3-Boc-diaminopyrrolidine Step6->Step7

Figure 2: Step-by-step orthogonal protection sequence yielding a dual-protected scaffold suitable for solid-phase synthesis.

Experimental Procedure

Step 1: N3-Boc Protection

  • Dissolve N-Benzyl-3-aminopyrrolidine (1.0 eq) in DCM (10 mL/g).

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in minimal DCM dropwise over 30 mins.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M citric acid (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: ¹H NMR should show a singlet at ~1.44 ppm (9H, Boc) and aromatic signals (5H, Bn).

Step 2: Hydrogenolysis (Benzyl Removal)

  • Dissolve the intermediate in MeOH (or EtOH).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 16 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Concentrate to yield the mono-Boc protected amine.

Step 3: N1-Fmoc Protection

  • Dissolve the Step 2 product in 1:1 Dioxane:Water.

  • Add NaHCO₃ (2.0 eq).

  • Add Fmoc-OSu (1.05 eq) at 0°C. Stir at RT for 3-6 hours.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl (protects the Boc group while protonating byproducts), extract with EtOAc.

  • Purify via flash chromatography (Hexane/EtOAc).

Strategy B: Direct Regioselective Protection

Objective: Selective protection of the ring nitrogen (N1) in free 3-aminopyrrolidine. Mechanism: Exploits the higher nucleophilicity of the secondary ring amine compared to the exocyclic primary amine at low temperatures.

Experimental Procedure
  • Dissolve 3-aminopyrrolidine (1.0 eq) in anhydrous DCM.

  • Cool to -78°C (Critical for selectivity).

  • Add (Boc)₂O (0.95 eq) in DCM dropwise over 1 hour . Note: Using a slight deficit of Boc anhydride prevents bis-protection.

  • Allow to warm slowly to 0°C over 2 hours.

  • Quench with water.

  • Purification: This reaction often yields a statistical mixture:

    • N1-Boc (Major, ~70-80%)

    • N3-Boc (Minor)

    • Bis-Boc (Trace)

    • Separation: The N1-Boc product has a free primary amine. It can be purified by extracting the organic layer with mild aqueous acid (the product moves to the aqueous phase), washing the organic phase (removes Bis-Boc), and then basifying the aqueous phase and re-extracting into DCM.

Troubleshooting & Expert Insights

Common Failure Modes
  • Bis-protection in Strategy B:

    • Cause: Addition of reagent was too fast or temperature was too high.

    • Fix: Use a syringe pump for addition. Lower temperature to -78°C.

  • Fmoc Scrambling:

    • Cause: Excess base (TEA/DIPEA) can cause premature Fmoc removal or polymerization.

    • Fix: Use inorganic bases like NaHCO₃ or Na₂CO₃ for Fmoc installation (Schotten-Baumann conditions) to buffer pH ~8-9.

  • Pd Catalyst Poisoning (Step A.2):

    • Cause: Residual sulfur or amines from previous steps.

    • Fix: Wash the precursor thoroughly with dilute acid/base cycles before hydrogenation. Use Pearlman’s Catalyst (Pd(OH)₂) for stubborn benzyl groups.

Self-Validating the System

To ensure your protection strategy is working before committing valuable material:

  • TLC Check: N-protected amines usually have significantly higher R_f values than free amines. Use Ninhydrin stain (free amines = purple/blue, protected = no color or faint).

  • NMR Diagnostic:

    • N1-Protection: Look for downfield shifts in the ring protons (α-protons to the nitrogen) ~3.2–3.5 ppm.

    • N3-Protection: Look for the carbamate NH doublet at ~4.5–5.0 ppm (in CDCl₃).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1] Wuts, P.G.M.[1][2][3][4] Wiley.[2] (Definitive guide on stability and cleavage conditions).

  • Synthesis of (R)-3-(Boc-amino)pyrrolidine . BenchChem Technical Guide. (Specific protocol for Boc protection of pyrrolidine derivatives).

  • Basicity of Amines and pKa Trends . Master Organic Chemistry. (Theoretical basis for nucleophilicity differences between cyclic and exocyclic amines).

  • Fmoc Solid Phase Peptide Synthesis Strategies . Sigma-Aldrich/Merck. (Details on Fmoc/Boc orthogonality).

  • Selective Protection of Diamines . Organic Letters & Journal of Organic Chemistry (General methodology for differentiating primary/secondary amines).

Sources

Troubleshooting & Optimization

Preventing oxidation of pyrrolidine methanamines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Pyrrolidine Methanamine Stability

Pyrrolidine methanamines are a critical class of compounds in pharmaceutical research and development, valued for their role as scaffolds and intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] However, their chemical nature, specifically the presence of tertiary and primary or secondary amine functionalities, renders them susceptible to oxidative degradation during storage. This degradation can compromise sample purity, lead to inconsistent experimental results, and ultimately impact the integrity of research and development timelines.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with pyrrolidine methanamines. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges and provide field-proven solutions.

Understanding the Problem: The Science of Oxidation

The instability of pyrrolidine methanamines is primarily due to oxidation. The nitrogen atoms in the molecule possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophilic species, including molecular oxygen.

The oxidation process is often a complex, free-radical chain reaction accelerated by several factors:

  • Atmospheric Oxygen: The most significant contributor to degradation.[2] Oxygen can react with the amine to form various oxidation products, including N-oxides and iminium intermediates, which can lead to ring-opening or polymerization.[3][4]

  • Light: UV and even ambient light can provide the activation energy needed to initiate radical formation, triggering the degradation cascade.[2]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation.[5][6]

  • Trace Metal Ions: Metal ions, often present as impurities, can catalyze oxidative reactions, significantly accelerating decomposition.[5]

The consequence of this degradation is not just a loss of the parent compound but the introduction of impurities that can be difficult to identify and separate, confounding analytical results and biological assays.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Observed Problem Probable Cause Recommended Solution & Validation
Discoloration of the compound (e.g., clear liquid turning yellow/brown).[2] Oxidation due to exposure to air and/or light.[7]Solution: Immediately review your storage protocol. Ensure the compound is stored under a positive pressure of an inert gas (argon or nitrogen) in a tightly sealed, amber glass vial. Store at the recommended temperature (see FAQs).Validation: A discolored sample should be re-analyzed for purity via HPLC or GC-MS to quantify the level of degradation before use in sensitive applications.
Appearance of new, unexpected peaks in HPLC/GC analysis. Chemical degradation of the compound.[2]Solution: This confirms that the compound is degrading. If the sample has been stored improperly, it should be discarded. Use a fresh batch stored under validated ideal conditions. For stability studies, these new peaks represent degradation products that require characterization.[7]Validation: Compare the chromatogram of the suspect sample against a freshly opened, high-purity reference standard.
Inconsistent or non-reproducible experimental results. Variable purity of the starting material due to ongoing, undetected degradation.Solution: Implement a strict "first-in, first-out" inventory system. Qualify the purity of each new batch of pyrrolidine methanamine upon receipt and periodically re-analyze samples from long-term storage before use.Validation: Establish an analytical specification for the compound (e.g., >98% purity by HPLC). Do not use any material that falls below this specification.
Formation of a precipitate or solid material in a liquid sample. Formation of insoluble degradation products or polymers.Solution: The sample is significantly degraded and should not be used. Review the entire handling and storage chain for breaches in protocol, such as loose caps, prolonged exposure to the atmosphere, or temperature fluctuations.Validation: Characterization of the precipitate is generally not necessary unless conducting a formal degradation pathway study. The primary action is to discard the material and prevent recurrence.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing suspected degradation of pyrrolidine methanamines.

G start Suspected Compound Degradation observe Observation (Visual or Analytical) start->observe visual Visual Cue: Discoloration, Precipitate observe->visual Visual analytical Analytical Cue: New HPLC/GC Peaks observe->analytical Analytical cause Probable Cause: Oxidation visual->cause analytical->cause investigate Investigate Storage Conditions cause->investigate atmosphere Inert Atmosphere Breached? investigate->atmosphere Check light Light Exposure? investigate->light Check temp Incorrect Temperature? investigate->temp Check seal Improper Seal? investigate->seal Check action Implement Corrective Actions atmosphere->action light->action temp->action seal->action protocol Execute Inert Gas Blanketing Protocol Store in Dark at 2-8°C Use Fresh Sample action->protocol verify Verify Purity via Re-Analysis protocol->verify pass Purity Meets Specification: Proceed with Experiment verify->pass Yes fail Purity Fails Specification: Discard Material verify->fail No G cluster_0 start Start: Prepare Sample for Storage aliquot 1. Aliquot compound into amber vial start->aliquot seal 2. Securely crimp septum cap aliquot->seal needles 3. Insert inlet and outlet needles into headspace seal->needles purge_loop 4. Perform Purge Cycle (Repeat 3x) needles->purge_loop pressurize 5. Create slight positive pressure purge_loop->pressurize vacuum Apply gentle vacuum (30-60s) backfill Backfill with inert gas vacuum->backfill then remove 6. Remove outlet needle, then inlet needle pressurize->remove store 7. Label and store at 2-8°C in the dark remove->store end End: Sample Secured store->end

Sources

Technical Support Center: Optimizing N-Methylation of 3-(aminomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield N-Methylation Strategies for Diamine Scaffolds Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2.4]

Executive Summary: The "Dual Nitrogen" Challenge

3-(aminomethyl)pyrrolidine presents a classic chemoselectivity challenge: it contains two distinct nucleophilic nitrogen atoms.

  • The Ring Nitrogen (Secondary): Higher basicity (

    
    ), sterically hindered, forms iminium ions.
    
  • The Exocyclic Nitrogen (Primary): Slightly lower basicity (

    
    ), sterically accessible, forms imines.
    

Achieving high yield without over-alkylation (quaternization) or regio-scrambling requires selecting the correct pathway based on your target product. This guide outlines three validated workflows.

Module 1: Regioselective Methylation (The "High-Fidelity" Route)

Objective: Methylate only the ring nitrogen OR only the exocyclic nitrogen. Recommendation: Do not attempt direct methylation on the unprotected diamine if high regioselectivity (>95%) is required. Use orthogonal protection.

Workflow Decision Tree

MethylationStrategy Start Starting Material: 3-(aminomethyl)pyrrolidine Target Which N do you want to methylate? Start->Target Ring Ring Nitrogen (Secondary) Target->Ring Target Ring Tail Exocyclic Nitrogen (Primary) Target->Tail Target Tail Prot1 Step 1: Protect Primary Amine (e.g., Trifluoroacetyl or Phthalimide) Ring->Prot1 Meth1 Step 2: Reductive Amination (HCHO / NaBH(OAc)3) Prot1->Meth1 Deprot1 Step 3: Deprotection (Base hydrolysis) Meth1->Deprot1 Prot2 Step 1: Protect Ring Amine (Use 1-Boc-3-(aminomethyl)pyrrolidine) Tail->Prot2 Meth2 Step 2: Reductive Amination (HCHO / NaBH(OAc)3) Prot2->Meth2 Deprot2 Step 3: Deprotection (TFA or HCl) Meth2->Deprot2

Caption: Decision matrix for orthogonal protection strategies to ensure regioselectivity.

Scenario A: Target the Exocyclic (Primary) Amine

Most common commercial request.

  • Start: Purchase 1-Boc-3-(aminomethyl)pyrrolidine . (CAS: 270912-72-6). The ring is already protected.

  • Reaction: Perform Reductive Amination (See Module 2).

  • Deprotection: Remove Boc group with TFA/DCM (1:1) or 4M HCl in Dioxane.

Scenario B: Target the Ring (Secondary) Amine
  • Protection: Selectively protect the primary amine.

    • Reagent: Ethyl trifluoroacetate (1.1 eq) in MeOH at 0°C.

    • Selectivity: The primary amine reacts significantly faster with esters than the hindered secondary amine.

  • Methylation: Methylate the ring using Formaldehyde/NaBH(OAc)3.

  • Deprotection: Remove the trifluoroacetyl group with mild base (

    
    , MeOH/H2O).
    

Module 2: The "Gold Standard" Protocol (Reductive Amination)

Objective: Controlled methylation (Mono- or Di-) avoiding quaternary salts. Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Why this works (Mechanistic Insight)

Direct alkylation (MeI) depends on nucleophilicity and often runs away to the quaternary salt because the product (secondary/tertiary amine) is more nucleophilic than the starting material.

Reductive amination proceeds via an Imine/Iminium intermediate.[1] The reducing agent (STAB) is selective: it reduces the imine/iminium ion much faster than it reduces the aldehyde (Formaldehyde), and it does not reduce the carbonyl at all.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE) or DCMNon-coordinating, solubilizes STAB.
Reagent A Formaldehyde (37% aq. or Paraformaldehyde)Carbon source. Use 1.1 eq for mono, 2.5 eq for di.
Reagent B Sodium Triacetoxyborohydride (STAB)1.4 - 1.5 eq. Milder than NaCNBH3, non-toxic, does not reduce aldehydes.
Additives Acetic Acid (1 eq)Catalyzes imine formation; buffers pH to ~5-6.
Time 2 - 16 HoursMonitor by LCMS.

Step-by-Step:

  • Dissolve amine (1.0 mmol) in DCE (5 mL).

  • Add Formaldehyde (appropriate equivalents).[2]

  • Add Acetic Acid (1.0 mmol). Stir for 15-30 mins to allow imine/iminium formation.

  • Add STAB (1.5 mmol) in one portion.

  • Stir at Room Temperature (RT) under Nitrogen.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry over

    
    .
    

Module 3: Global Methylation (Eschweiler-Clarke)

Objective: Permethylation (convert to


-trimethyl derivative).
Method:  Formic Acid + Formaldehyde at reflux.
  • Warning: This method requires high temperatures (

    
    ) and generates 
    
    
    
    gas.
  • Protocol: Dissolve diamine in Formic acid (5 eq) and Formaldehyde (5 eq). Reflux for 12-24h.

  • Mechanism: Formic acid acts as the hydride source.[2] It will not form quaternary salts (reaction stops at tertiary amine).[2]

Troubleshooting & FAQs

Q1: I am seeing significant quaternary ammonium salt formation. Why?

Diagnosis: You likely used Methyl Iodide (MeI) or a strong reducing agent like Sodium Borohydride (NaBH4) without pH control. Fix: Switch to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive and will not reduce the aldehyde to methanol, keeping the aldehyde concentration stable for imine formation. If you must use MeI, use a syringe pump for slow addition at -78°C, but this is rarely scalable.

Q2: I cannot separate the mono-methylated product from the di-methylated byproduct.

Diagnosis: Polyamines streak on silica gel due to interaction with silanols. Fix:

  • The "Green" Additive: Add 1-5% Triethylamine or Ammonium Hydroxide to your DCM/MeOH eluent.

  • Switch Stationary Phase: Use Amine-functionalized Silica (NH2-Silica). It requires no basic additives.

  • Solubility Trick: Convert the crude mixture to Boc-derivatives.

    
    -Boc amines are much easier to separate by chromatography than free amines. Deprotect after separation.
    
Q3: The reaction is stuck at the imine stage (LCMS shows M-2 mass).

Diagnosis: The imine is forming but not reducing. Fix:

  • Ensure the reaction is not too basic.[3] Imine reduction requires protonation (iminium species). Add Acetic Acid (1-2 eq).

  • Check your reducing agent.[1][4][5][6] STAB is moisture sensitive. If the bottle has been open for months, it may be hydrolyzed to Boric acid and Sodium Acetate. Use a fresh bottle.

Q4: How do I selectively mono-methylate the primary amine without touching the secondary ring (without protection)?

Answer: This is chemically risky. However, you can exploit sterics .

  • Protocol: Cool to -10°C. Add 0.9 eq of Formaldehyde. Stir 1 hour. Add 1.0 eq STAB.

  • Theory: The primary amine forms the imine faster than the hindered secondary amine forms the iminium ion.

  • Expectation: You will still get ~10-20% mixture. Purification will be required.

Visualizing the Mechanism

Understanding the difference between the Primary and Secondary pathways is crucial for troubleshooting.

Mechanism Primary Primary Amine (R-NH2) Imine Imine (R-N=CH2) Primary->Imine + HCHO (Fast) Secondary Secondary Amine (R2-NH) Iminium Iminium Ion (R2-N+=CH2) Secondary->Iminium + HCHO (Slower/Hindered) HCHO Formaldehyde SecProd Secondary Amine (Mono-methyl) Imine->SecProd + STAB TertProd Tertiary Amine (Methylated Ring) Iminium->TertProd + STAB STAB STAB (H-)

Caption: Mechanistic divergence. Primary amines proceed via neutral Imines; Secondary amines via cationic Iminium ions.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7]

  • Eschweiler, W. (1905).[2][5] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2][5] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[5][8]

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[4][6]

  • Sigma-Aldrich. (n.d.). "1-Boc-3-(aminomethyl)pyrrolidine Product Page."

Sources

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Sterically hindered pyrrolidines—such as 2,5-disubstituted or 2,2,5,5-tetramethylpyrrolidines—present unique challenges in organic synthesis. The


-branching adjacent to the nitrogen atom creates a formidable steric shield that blocks the trajectory of incoming electrophiles, severely dampening nucleophilicity.

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

Diagnostic Workflow for Hindered Amine Functionalization

Before optimizing a failing reaction, it is critical to identify the specific mechanistic bottleneck dictated by your electrophile. The workflow below outlines the primary failure modes and immediate corrective actions for the three most common N-functionalization pathways.

DiagnosticWorkflow start Identify Electrophile Type aryl Aryl Halide / Pseudohalide start->aryl carbonyl Ketone / Aldehyde start->carbonyl alkyl Alkyl Halide start->alkyl aryl_issue Failure: Amine cannot bind Pd aryl->aryl_issue carbonyl_issue Failure: Iminium equilibrium fails carbonyl->carbonyl_issue alkyl_issue Failure: E2 elimination dominates alkyl->alkyl_issue aryl_sol Action: Use BrettPhos Pd G3 + NaOtBu base aryl_issue->aryl_sol carbonyl_sol Action: Pre-complex with Ti(OiPr)4 before adding reductant carbonyl_issue->carbonyl_sol alkyl_sol Action: Switch to Alkyl Triflate or add TBAI catalyst alkyl_issue->alkyl_sol

Diagnostic workflow for resolving low reactivity in sterically hindered pyrrolidines.

Module A: Buchwald-Hartwig Cross-Coupling (Aryl Amination)

Frequently Asked Questions

Q: My Buchwald-Hartwig coupling with a 2,5-dimethylpyrrolidine and an aryl bromide yields only unreacted amine and dehalogenated arene. What is the mechanistic cause? A: The presence of dehalogenated arene indicates that the Palladium catalyst is successfully undergoing oxidative addition with the aryl bromide. However, the catalytic cycle is stalling at the amine coordination step. Because the


-methyl groups of the pyrrolidine physically block coordination to the Pd(II) center, the intermediate complex is starved of its nucleophile and instead undergoes off-cycle protodehalogenation.

Q: How do I force the amine to coordinate? A: You must switch to a highly hindered, electron-rich dialkylbiarylphosphine ligand, such as BrettPhos or RuPhos [1]. These ligands are specifically engineered to enforce a mono-ligated Pd(0) species (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). This creates a deep, yet accessible, catalytic pocket that prevents the formation of inactive bis-ligated complexes and accelerates reductive elimination even for exceptionally bulky secondary amines. Furthermore, utilizing a strong base like sodium tert-butoxide (NaOtBu) is critical to facilitate rapid deprotonation of the coordinated amine.
Validated Protocol: BrettPhos-Mediated Buchwald-Hartwig Coupling

This protocol utilizes a self-validating visual cue to ensure catalyst activation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Aryl Bromide (1.0 equiv, 0.5 mmol), Hindered Pyrrolidine (1.2 equiv, 0.6 mmol), NaOtBu (1.5 equiv, 0.75 mmol), and BrettPhos Pd G3 precatalyst (2–5 mol%).

  • Solvent Addition: Add anhydrous Toluene (2.5 mL, 0.2 M). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 100 °C for 12–24 hours.

  • Self-Validation Checkpoint: Within the first 15 minutes of heating, the reaction mixture should transition from a pale yellow to a deep red/orange color. This color shift confirms the activation of the G3 precatalyst into the active Pd(0) species and the successful formation of the oxidative addition complex. Note: If the solution rapidly turns black, Pd-black has precipitated, indicating catalyst death (usually due to oxygen ingress or severe steric blocking).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate for purification.

Module B: Reductive Amination (Carbonyl Electrophiles)

Frequently Asked Questions

Q: Standard reductive amination using


 in DCE gives zero conversion with my hindered pyrrolidine and a ketone. Why is the reductant failing? 
A:  The reductant is not the point of failure; the equilibrium of the intermediate is. The rate-limiting step in the reductive amination of sterically hindered secondary amines is the condensation to form the intermediate iminium ion. Bulky 

-substituents on the pyrrolidine thermodynamically destabilize the iminium ion, shifting the equilibrium entirely back to the starting materials.

Q: How can I drive the equilibrium forward? A: Introduce Titanium(IV) isopropoxide (


) as a dual-purpose Lewis acid and water scavenger. 

strongly coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity and forcing the formation of a transient hemiaminal/iminium species before the reductant is introduced[2].

ReductiveAmination ketone Ketone/Aldehyde Electrophile ti_coord Ti(OiPr)4 Coordination (Enhances Electrophilicity) ketone->ti_coord amine Hindered Pyrrolidine amine->ti_coord hemiaminal Hemiaminal Intermediate ti_coord->hemiaminal iminium Transient Iminium Ion (Thermodynamically Unstable) hemiaminal->iminium -Ti(OiPr)3(OH) reduction Hydride Reduction (NaBH4 or NaBH(OAc)3) iminium->reduction Fast trapping product Tertiary Amine Product reduction->product

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination for hindered amines.

Validated Protocol: -Promoted Reductive Amination
  • Pre-complexation: Under a nitrogen atmosphere, dissolve the Ketone (1.0 equiv, 1.0 mmol) and Hindered Pyrrolidine (1.2 equiv, 1.2 mmol) in anhydrous THF (2.0 mL, 0.5 M).

  • Lewis Acid Addition: Add

    
     (1.5 equiv, 1.5 mmol) dropwise at room temperature. Stir for 12 hours.
    
  • Self-Validation Checkpoint: TLC should indicate the disappearance of the ketone. Because the iminium/enamine intermediate is highly unstable on silica gel, do not expect a clean new product spot; rely solely on the consumption of the starting ketone.

  • Reduction: Cool the mixture to 0 °C. Carefully add solid

    
     (1.5 equiv, 1.5 mmol), followed by the dropwise addition of absolute ethanol (1.0 mL) to solubilize the reductant[3].
    
  • Quench: Stir for 2 hours at room temperature, then quench by adding 1M NaOH (2 mL). This will precipitate the titanium salts as a dense white solid. Filter the suspension through Celite, wash with EtOAc, and concentrate the filtrate.

Module C: Direct N-Alkylation (Aliphatic Electrophiles)

Frequently Asked Questions

Q: My alkylation with a primary alkyl bromide gives low yields of the N-alkylated pyrrolidine and massive amounts of alkene byproduct. How do I favor the substitution pathway? A: Highly hindered pyrrolidines often act more like strong Brønsted bases than nucleophiles. When reacting with alkyl halides, the steric bulk prevents the


 transition state from forming, allowing 

elimination to dominate.

Q: What is the most effective way to suppress E2 elimination? A: You must lower the activation barrier for the


 pathway. This is achieved by switching the electrophile's leaving group from a halide to a triflate (-OTf). If synthesizing the triflate is not viable, adding Tetrabutylammonium iodide (TBAI) to the alkyl bromide reaction is highly recommended. TBAI accelerates the N-alkylation of sterically-hindered amines by generating a highly reactive alkyl iodide intermediate in situ via the Finkelstein reaction[4].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes when functionalizing sterically hindered pyrrolidines, allowing for rapid cross-comparison of methodologies.

Reaction TypeOptimal ElectrophileRecommended Catalyst / AdditiveOptimal BaseTypical Yield RangePrimary Failure Mode
Buchwald-Hartwig Aryl Bromide / IodideBrettPhos Pd G3 (2-5 mol%)NaOtBu70–95%Protodehalogenation (Amine fails to bind)
Reductive Amination Ketone / Aldehyde

(1.5 equiv)
None required65–90%Equilibrium favors starting materials
Direct N-Alkylation Alkyl TriflateNone (Use TBAI for Alkyl Bromides)

or

50–85%

Elimination (Alkene formation)

References

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination RSC Publishing[Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Google P
  • The Buchwald–Hartwig Amination After 25 Years ResearchGate / Angewandte Chemie[Link]

  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones ResearchGate[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation The Royal Society of Chemistry[Link]

Sources

Technical Support Center: Chiral Resolution of 1-Methylpyrrolidin-3-yl Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting the chiral separation of 1-methylpyrrolidin-3-yl methanamine .

Because this molecule is a highly polar, dual-basic aliphatic amine lacking a strong UV chromophore, standard separation techniques often fail. This guide synthesizes field-proven chromatographic and crystallization strategies, explaining the mechanistic causality behind each protocol to ensure your workflows are robust and self-validating.

Molecule Profile & Separation Challenges

1-methylpyrrolidin-3-yl methanamine presents three distinct physicochemical challenges:

  • Dual Basicity: The molecule contains both a tertiary amine (pyrrolidine ring) and a primary amine (methanamine group). These basic centers aggressively hydrogen-bond with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing.

  • High Polarity: Its high hydrophilicity results in poor retention and resolution on traditional normal-phase chiral columns.

  • Optical Invisibility: The lack of a conjugated

    
    -system or aromatic ring means it has negligible UV absorbance above 210 nm, making standard HPLC-UV detection highly erratic without derivatization.
    

Frequently Asked Questions (FAQs)

Q1: Why do I observe severe peak tailing and baseline drift during chiral HPLC of the underivatized amine? A1: Causality: Peak tailing is caused by secondary ion-exchange interactions between the protonated primary/tertiary amines of the analyte and the deprotonated silanol groups (


) on the silica support of the chiral column.
Solution: You must suppress silanol ionization. Add a basic modifier—such as 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA)—to your mobile phase. The modifier competitively binds to the active silanol sites, ensuring the analyte interacts solely with the chiral selector[1].

Q2: Is pre-column derivatization strictly necessary for analytical enantiomeric excess (ee) determination? A2: Causality: While not strictly mandatory if you have an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), derivatization is highly recommended for standard UV detection. Reacting the primary amine with Di-tert-butyl dicarbonate (


) or Benzyl chloroformate (Cbz-Cl) achieves two goals simultaneously: it introduces a strong UV chromophore for accurate integration at 254 nm, and it eliminates one basic center, drastically reducing polarity and improving chiral recognition on polysaccharide phases[2].

Q3: My preparative diastereomeric salt resolution is "oiling out" instead of crystallizing. How do I force crystallization? A3: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent polarity prevents the formation of a rigid crystal lattice. Solution: Do not crash the solution rapidly. Heat the mixture to reflux in an Ethanol/Water (9:1) system, then cool it at a strictly controlled rate of


. If oiling persists, scratch the side of the flask to induce nucleation or add a seed crystal of the desired salt[3].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating internal checks (like running racemic standards and checking mother liquors) before proceeding to the next step.

Protocol A: Analytical Chiral HPLC/SFC Method (Post-Derivatization)

Use this protocol to determine the ee% of your synthesized batches.

Step 1: Derivatization (Self-Validation: TLC check for complete consumption of starting material)

  • Dissolve 10 mg of racemic 1-methylpyrrolidin-3-yl methanamine in 1 mL of Dichloromethane (DCM).

  • Add 1.2 equivalents of

    
     and 1.5 equivalents of Triethylamine (TEA).
    
  • Stir at room temperature for 2 hours. Quench with water, extract the organic layer, and evaporate to yield the Boc-protected racemate.

Step 2: Chromatographic System Setup

  • Column: CHIRALPAK AD-H or CHIRALCEL OD-H (4.6 × 250 mm, 5 μm)[1].

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Step 3: Validation Run

  • Inject 10 μL of the racemic Boc-protected standard.

  • System Suitability Check: Ensure the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . If
    
    
    , decrease the Isopropanol content to 10% to increase retention time and chiral interaction.
  • Inject your resolved sample to calculate the exact ee%.

Protocol B: Preparative Diastereomeric Salt Resolution

Use this classical resolution protocol for scaling up (>100 mg to kg scale) without expensive preparative HPLC[3].

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic 1-methylpyrrolidin-3-yl methanamine in hot Ethanol.

  • Slowly add a solution of 1.0 equivalent of Dibenzoyl-L-tartaric acid (L-DBTA) in hot Ethanol. Mechanistic Note: The bulky benzoyl groups of L-DBTA provide necessary steric shielding that amplifies the solubility difference between the resulting diastereomeric salts.

Step 2: Fractional Crystallization

  • Allow the solution to cool to room temperature over 4 hours, then transfer to a

    
     refrigerator overnight.
    
  • Filter the formed crystals.

  • Self-Validation Check: Take a 5 mg aliquot of the crystals AND a 5 mg aliquot of the mother liquor. Free-base both and run Protocol A. The mother liquor must show an enrichment of the opposite enantiomer. If it does not, the resolution has failed.

Step 3: Alkaline Free-Basing

  • Suspend the highly enantioenriched salt in Dichloromethane (DCM). Do not use Ethyl Acetate, as prolonged exposure to primary amines under basic conditions can cause transamidation.

  • Add 2M NaOH (aq) until the aqueous layer reaches pH 12.

  • Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure to yield the pure enantiomer.
    

Quantitative Data & Troubleshooting Matrices

Table 1: Chromatographic Troubleshooting Matrix

SymptomRoot Cause (Causality)Corrective Action
Broad, tailing peaks Unshielded silanol interactions on the stationary phase.Add 0.1% - 0.2% DEA or TEA to the mobile phase.
No UV signal detected Analyte lacks a conjugated

-system.
Derivatize with

or switch to ELSD/CAD detection.
Co-elution of enantiomers Mobile phase is too strong (eluting too fast).Decrease the polar modifier (e.g., Isopropanol or Ethanol) by 5-10%.
High backpressure Salt precipitation from basic additives.Flush column with 100% Methanol; ensure additives are miscible in Hexane.

Table 2: Chiral Acid Screening Matrix for Salt Resolution

Resolving AgentSolvent SystemTypical Yield (%)Typical ee (%)Recommendation
L-Tartaric AcidMethanol / Water15 - 20%40 - 50%Poor packing; not recommended.
L-DBTA Ethanol35 - 40% > 90% Optimal for primary screening.
D-Mandelic AcidIsopropanol25 - 30%70 - 80%Good alternative if L-DBTA fails.

Decision Matrix Workflow

Below is the logical workflow for selecting the appropriate resolution strategy based on your project scale and goals.

SeparationWorkflow Start Racemic 1-methylpyrrolidin-3-yl methanamine Decision Select Separation Strategy Based on Scale Start->Decision Analytical Analytical/Milligram Scale (< 100 mg) Decision->Analytical Fast Profiling Prep Preparative/Gram Scale (> 100 mg) Decision->Prep Bulk Isolation Deriv Pre-column Derivatization (Boc2O / Fmoc-Cl) Analytical->Deriv Enhance UV & reduce polarity Salt Diastereomeric Salt Formation (e.g., L-DBTA in EtOH) Prep->Salt Chiral acid screening SFC Chiral SFC / HPLC (Polysaccharide + 0.1% DEA) Deriv->SFC Chiralpak AD-H / OD-H Pure Enantiopure (R)- or (S)- Isomer (>99% ee) SFC->Pure Cryst Fractional Crystallization & ee% Monitoring Salt->Cryst Cool to 0°C Cryst->Cryst Recrystallize if ee < 98% FreeBase Alkaline Free-Basing (NaOH / DCM Extraction) Cryst->FreeBase If ee > 98% FreeBase->Pure

Figure 1: Decision matrix and workflow for the chiral separation of 1-methylpyrrolidin-3-yl methanamine.

References

  • Piperidinyl-3-(aryloxy)
  • Source: United States Patent and Trademark Office (USPTO)
  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Regioselective Alkylation of Pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #RXN-PYR-3-MeNH2 Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & System Diagnostics

Welcome to the Technical Support Center. You are working with pyrrolidin-3-ylmethyl-amine , a bifunctional scaffold containing two distinct nucleophilic sites. Your objective is to alkylate one specific nitrogen without touching the other.

The Hardware: Substrate Analysis

To control this reaction, you must understand the electronic and steric differences between the two nitrogen centers.

Feature

(Secondary)

(Primary)
Implication
Structure Cyclic, Secondary AmineExocyclic, Primary Amine

is more sterically constrained but electronically enriched.
pKa (Conj. Acid) ~11.3 (Pyrrolidine-like)~10.6 (Methylamine-like)

is more basic. At neutral pH, it protonates first.
Nucleophilicity (

)
High Moderate

dominates in direct alkylation with halides [1].
Imine Formation Slow (Forms Iminium)Fast (Forms Imine)

dominates in reductive amination pathways [2].
The Decision Matrix

Use this logic flow to determine your experimental protocol.

G Start Start: Alkylation Target? Target_Nexo Target: Exocyclic Amine (N-exo) Start->Target_Nexo Target_Nring Target: Ring Amine (N-ring) Start->Target_Nring Method_RedAm Method A: Reductive Amination (Kinetic Control) Target_Nexo->Method_RedAm Quick Route Method_Protect Method B: Protection Strategy (Absolute Control) Target_Nexo->Method_Protect High Purity Method_Direct Method C: Direct Alkylation (Nucleophilic Control) Target_Nring->Method_Direct Quick Route Method_RevProtect Method D: Reverse Protection (Absolute Control) Target_Nring->Method_RevProtect High Purity

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on the target nitrogen.

Protocol Deployment

Scenario A: Targeting the Exocyclic Amine ( )

Objective: Attach an R-group to the primary amine while leaving the pyrrolidine ring untouched.

Method 1: The "Gold Standard" (Protection)

Reliability: 99% | Throughput: Low (3 steps) This is the only self-validating method to guarantee 100% regioselectivity. You must block the "bully" (


) to let the "quiet" amine (

) react.
  • Purchase or Prepare: Start with 1-Boc-3-(aminomethyl)pyrrolidine (CAS: 186550-13-0). This is commercially available and relatively inexpensive.

  • Functionalization: Perform your alkylation (Reductive amination or

    
    ) on the free 
    
    
    
    .
  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Method 2: Kinetic Reductive Amination

Reliability: 85% | Throughput: High (1 step) If you cannot use protecting groups, exploit the fact that primary amines condense with aldehydes/ketones to form imines much faster than secondary amines form iminium ions [2].

Protocol:

  • Stoichiometry: Dissolve 1.0 eq of pyrrolidin-3-ylmethyl-amine in DCE or MeOH.

  • Add Carbonyl: Add 0.95 eq (slightly limiting) of your aldehyde/ketone.

  • Equilibration: Stir for 30–60 mins at room temperature. Crucial: This allows the thermodynamic imine (on

    
    ) to form.
    
  • Reduction: Cool to 0°C and add 1.5 eq of NaBH(OAc)₃ (STAB).

    • Why STAB? It is less aggressive than NaBH₄ and will not reduce the aldehyde before it reacts with the amine.

  • Workup: Basic workup (pH > 12) to extract the product.

Scenario B: Targeting the Ring Amine ( )

Objective: Attach an R-group to the secondary pyrrolidine nitrogen.

Method 1: Direct Alkylation (Nucleophilic Control)

Reliability: 70-80% | Throughput: High The secondary amine (


) is more nucleophilic than the primary amine (

) due to the inductive effect of the ring carbons and slightly higher basicity (

vs

).

Troubleshooting Polyalkylation:

  • Issue: The product (tertiary amine) is often more nucleophilic than the starting material, leading to quaternization.[1][2]

  • Fix: Use the "Reverse Addition" technique.

    • Dissolve 1.0 eq of Alkyl Halide in solvent (ACN or DMF).

    • Add 3.0–5.0 eq of the diamine scaffold.

    • The excess diamine acts as the base and ensures the alkyl halide always sees unreacted starting material.

    • Recycle the unreacted diamine during purification.

Method 2: Reverse Protection

Reliability: 99% Use tert-butyl (pyrrolidin-3-ylmethyl)carbamate . The


 is Boc-protected.[3][4]
  • Perform

    
     or Reductive Amination on 
    
    
    
    .
  • Deprotect

    
     with acid.
    

Troubleshooting & FAQs

Q1: I tried direct alkylation with an alkyl bromide and got a mixture of N-ring, N-exo, and double alkylation. How do I fix this? A: Direct alkylation with halides is notoriously non-selective for diamines.

  • Immediate Fix: Switch to Reductive Amination (Method A, Scenario A or B). Reductive amination avoids "over-alkylation" because the intermediate imine/iminium species is not nucleophilic until reduced.

  • If you must use halides: Lower the temperature to -20°C and use a non-polar solvent (like Toluene) if solubility permits. This exaggerates the nucleophilicity difference between

    
     and 
    
    
    
    .

Q2: Why is Reductive Amination better for


 selectivity? 
A:  It relies on Imine vs. Iminium  kinetics.
  • 
     (Primary) + Aldehyde 
    
    
    
    Imine (Neutral, stable, forms fast).
  • 
     (Secondary) + Aldehyde 
    
    
    
    Iminium Ion (Positively charged, unstable, forms slower).
  • By controlling the equilibrium time (30-60 mins) before adding the reducing agent, you lock the carbonyl onto the primary amine [3].

Q3: Can I use metal chelation to direct the alkylation? A: Yes, but it is complex. Copper(II) salts can chelate the diamine. Sometimes, the metal binds the primary amine more tightly, leaving the secondary amine free to react, or vice versa depending on the bite angle. However, for a standard workflow, Boc-protection is superior in time and yield.

Q4: I am seeing "Bis-alkylation" on the primary amine (


). 
A:  This happens if you use an excess of aldehyde/hydride.
  • Fix: Use 0.9 eq of aldehyde.

  • Fix: Use a bulky reducing agent like NaBH(OAc)₃ rather than NaBH₄ or NaCNBH₃.

  • Fix: If making a methyl-amine, use Boc-anhydride to protect, then reduce the Boc group with LiAlH₄ to a methyl group (this is a "nuclear option" for monomethylation).

Visualizing the Pathway

The following diagram illustrates the chemical logic for the "Gold Standard" Protection Route (Scenario A).

ProtectionRoute Start Pyrrolidin-3-ylmethyl-amine Step1 Step 1: Selective Protection (Boc-anhydride, 0°C) Start->Step1 Regioselective due to sterics/temp control (or buy commercial) Inter Intermediate: 1-Boc-3-(aminomethyl)pyrrolidine (N-ring blocked) Step1->Inter Step2 Step 2: Functionalize N-exo (Reductive Amination / Alkylation) Inter->Step2 Final Step 3: Deprotection (TFA/DCM) Step2->Final

Figure 2: The protection strategy workflow. Note that while you can perform Step 1, purchasing the intermediate is recommended.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[5] [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][4][5][6][7][8] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

Sources

Minimizing side reactions in amide coupling with secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SEC-AMINE-OPT-001 Mission: To provide mechanistic insights and field-proven protocols for minimizing side reactions when coupling sterically hindered secondary amines.

Introduction: The Steric Conundrum

Coupling secondary amines is fundamentally different from primary amines due to steric impedance . The nucleophilic attack of a secondary amine (


) on an activated carbonyl is kinetically slower than that of a primary amine (

).

The Causality Chain:

  • Slow Kinetics: The increased steric bulk (cone angle) of the secondary amine hinders the approach to the electrophilic center.

  • Extended Lifetimes: This delay extends the lifetime of the highly reactive activated ester intermediate.

  • Side Reaction Opportunity: A long-lived activated ester is a "sitting duck" for competing intramolecular reactions (epimerization) or rearrangement (

    
    -acylurea formation).
    

Module 1: Reagent Selection Strategy

Do not default to EDC/HOBt for difficult secondary amines. Use this logic flow to select the correct system based on your substrate's constraints.

Decision Matrix: Coupling Reagent Selector

ReagentSelection Start START: Secondary Amine Coupling Racemization Is the Acid Chiral/Epimerizable? Start->Racemization Hindrance Is the Amine Extremely Hindered? Racemization->Hindrance No T3P RECOMMENDED: T3P + Pyridine (Low Epimerization) Racemization->T3P Yes (Critical) COMU RECOMMENDED: COMU + Oxyma + TMP (High Efficiency) Hindrance->COMU Alternative (Greener) HATU RECOMMENDED: HATU (Pre-activation req.) (Standard High Power) Hindrance->HATU Moderate (e.g., Morpholine) PyBrOP RECOMMENDED: PyBrOP or Acid Chloride (Brute Force) Hindrance->PyBrOP Severe (e.g., Diisopropylamine)

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.

Module 2: Troubleshooting Guanidinylation (HATU/HBTU)

The Issue: You observe a byproduct with a mass of


 or 

. The Cause: Guanidinylation.[1][2][3] The secondary amine reacted directly with the HATU reagent rather than the activated acid.
Mechanism of Failure

Uronium reagents (HATU, HBTU) are actually guanidinium salts. If the carboxylic acid activation is slow (due to sterics) or if the amine is present in high local concentration before the active ester forms, the amine attacks the central carbon of the HATU molecule.

Guanidinylation Amine Secondary Amine SideProduct Guanidinium Byproduct (Dead End) Amine->SideProduct HATU HATU (Reagent) ActiveEster O-At Active Ester (Desired Intermediate) HATU->ActiveEster Fast (if Base present) HATU->SideProduct Direct Attack by Amine (If not pre-activated) Acid Carboxylic Acid Product Amide Product ActiveEster->Product + Amine

Figure 2: Kinetic competition between desired active ester formation and undesired guanidinylation.

Corrective Protocol: The "Pre-Activation" Step

To eliminate guanidinylation, you must ensure the amine never sees unreacted HATU.

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF/DCM.

  • Add Base (DIPEA/NMM, 2.0–3.0 equiv).

  • Add HATU (0.95–1.0 equiv). Note: Using a slight deficit of HATU ensures no unreacted reagent remains.

  • Wait: Stir for 3–5 minutes . This allows the formation of the activated ester (

    
    -At ester).
    
  • Add the Secondary Amine (1.0–1.2 equiv).

  • Result: The amine encounters only the active ester, not the HATU.

Module 3: The "Green" & Steric Solution (T3P)

The Issue: Epimerization of the alpha-carbon or failure with bulky substrates using standard reagents. The Solution: T3P (Propylphosphonic anhydride).[4]

Why it works:

  • Low Epimerization: T3P acts as a kinetic trap. The byproduct is a water-soluble phosphonate salt.

  • Steric Tolerance: It forms a mixed anhydride that is highly reactive but bulky enough to discourage back-attack (racemization).

T3P Optimization Protocol

Reference: Dunetz, J. R., et al. Org.[5] Lett. 2011.[5][6]

ParameterRecommendationRationale
Solvent EtOAc, Me-THF, or DMFT3P is supplied as 50% w/w in EtOAc/DMF. EtOAc allows for easy aqueous workup.
Base Pyridine (2-3 equiv)Pyridine is superior to DIPEA for T3P. It acts as a nucleophilic catalyst and buffer, minimizing epimerization.
Temperature 0 °C to RTStart cold to control exotherm, then warm to drive the reaction.
Stoichiometry 1.5 - 2.0 equiv T3PExcess T3P ensures complete consumption of the acid.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% solution, 1.5 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.[2][7]

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. The phosphorus byproducts wash away into the aqueous layer.

Module 4: Racemization Control (Oxyma/COMU)

The Issue: HOBt is explosive (Class 1c) and less efficient. The Solution: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or COMU .[8]

Why Oxyma is Superior

Oxyma has a pKa of 4.60 (similar to HOBt) but acts as a superior nucleophile to intercept the


-acylisourea, preventing the formation of the oxazolone (the species responsible for racemization).
Comparative Data: Epimerization Levels

Source: Subirós-Funosas, R., et al. Chem. Eur. J. 2009.

Coupling SystemYield (%)DL-Epimer (%)Notes
HBTU / DIPEA 8515.2High racemization risk
HATU / DIPEA 984.5Better, but risk of guanidinylation
COMU / DIPEA 99< 1.0 Best balance of yield/purity
EDC / Oxyma 921.8Safer alternative to EDC/HOBt
Protocol: COMU Coupling
  • Dissolve Acid (1.0 equiv) in DMF.

  • Add Base (DIPEA or TMP - 2,4,6-trimethylpyridine for max racemization suppression) (2.0 equiv).

  • Add COMU (1.0 equiv) at 0 °C.

  • Activate for 2 minutes (color change to orange/red is normal).

  • Add Secondary Amine.

FAQ / Quick Troubleshooting

Q: I am using EDC/NHS, but my yield is <20% with a secondary amine. A: NHS esters are often too stable and react too slowly with hindered secondary amines. Switch to EDC/Oxyma or T3P . The Oxyma ester is more reactive than the NHS ester.

Q: My reaction stalls at 50% conversion. A: This is likely product inhibition or aggregation.

  • Solvent: Add a "chaotropic" salt like LiCl (0.4M) to the DMF/THF to break H-bond aggregates.

  • Re-dose: Add fresh T3P (0.5 equiv) and Base.

Q: Can I use PyBOP? A: Yes. PyBOP is a phosphonium salt.[1][8] It cannot form guanidinium side products.[8] It is an excellent alternative to HATU if you cannot do the sequential addition step, but the byproduct (HMPA analog) is toxic and difficult to remove compared to T3P byproducts.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5][6] Organic Letters, 13(19), 5048–5051. Link

  • Subirós-Funosas, R. , Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[8][9][10] Chemistry – A European Journal, 15(37), 9394–9403.[9] Link

  • El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Elucidation of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (1-Methylpyrrolidin-3-yl)methanamine , a critical diamine scaffold in medicinal chemistry. It compares the spectral fingerprint of this compound against its regioisomers and analogs to facilitate unambiguous structural verification.[1]

Executive Summary

(1-Methylpyrrolidin-3-yl)methanamine (CAS: 13005-11-3) presents a unique NMR challenge due to its C3 chiral center , which renders the ring protons and the exocyclic methylene protons diastereotopic. This guide outlines the diagnostic signals required to distinguish this 3-substituted isomer from its common 2-substituted analog (proline derivative) and establishes a self-validating protocol for purity assessment.

Key Diagnostic Features:

  • N-Methyl Singlet: Sharp singlet at

    
     ppm (diagnostic for N1-methylation).
    
  • Exocyclic Methylene (

    
    ):  Diastereotopic ABX or complex doublet patterns, distinct from the triplet-like patterns of linear amines.
    
  • Chiral Anisotropy: Significant magnetic non-equivalence in the pyrrolidine ring protons (

    
    ).
    

Detailed Spectral Analysis

Predicted Chemical Shift Assignments (Free Base in )

The following data represents the characteristic chemical shift ranges for the free base form. Note that amine protons (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) are concentration-dependent.[2]
PositionProton TypeApprox.

(ppm)
MultiplicityDiagnostic Note
N-Me

2.28 – 2.35 Singlet (3H)Sharp, diagnostic for N1-methylation. Disappears/shifts in desmethyl analogs.
3-CH2 Exocyclic

-

2.55 – 2.65 Doublet of Doublets (2H)Diastereotopic due to C3 chirality. Often appears as a pseudo-doublet (

).
H2a/H2b Ring

-

2.30 – 2.70 Multiplet (2H)Typically overlaps with N-Me or exocyclic

. Requires HSQC to resolve.
H5a/H5b Ring

-

2.40 – 2.60 Multiplet (2H)Complex coupling pattern.
H3 Methine (Chiral Center)2.00 – 2.20 Multiplet (1H)The "hub" of the spin system. Couples to H2, H4, and exocyclic CH2.[3]
H4a/H4b Ring

-

1.40 – 1.90 Multiplet (2H)Distinct upfield region. H4a and H4b are magnetically non-equivalent.
NH2 Amine1.20 – 1.80 Broad Singlet (2H)Highly variable. Exchangeable with

.
Solvent Effects: vs.

The choice of solvent dramatically alters the spectral resolution of the amine protons and the resolution of the ring multiplets.

  • 
     (Non-polar):  Best for observing the "true" chemical shifts of the carbon-bound protons. The 
    
    
    
    peak is often broad and may overlap with the H4 signals.
  • 
     (Polar Aprotic):  Forms hydrogen bonds with the 
    
    
    
    protons, often shifting them downfield and sharpening the signal. This solvent is recommended if the integration of the amine protons is critical for purity calculations.
  • 
     (Protic):  Causes immediate exchange of the 
    
    
    
    protons (signal disappears), simplifying the spectrum to C-H signals only. Useful for confirming the assignment of the exocyclic methylene group (coupling to NH disappears).

Comparative Analysis: Distinguishing Alternatives

Regioisomer Distinction: 3-Substituted vs. 2-Substituted

The most common confusion arises between the target (3-isomer) and (1-methylpyrrolidin-2-yl)methanamine (2-isomer, a proline derivative).

Feature3-Substituted (Target) 2-Substituted (Alternative)
Symmetry More Symmetrical: The H2 protons are chemically equivalent (or nearly so) in achiral environments, though diastereotopic here.Asymmetrical: The C2 proton is a unique methine adjacent to Nitrogen, appearing further downfield (

).
Exocyclic

Appears as a Doublet (or dd) due to coupling with one methine (H3).Appears as a complex ABX system due to proximity to the N lone pair and chiral center at C2.
C-13 NMR (DEPT) 3

signals
(C2, C4, C5) + 1 exocyclic

.
3

signals
(C3, C4, exocyclic) but C2 is a CH .
N-Alkylation Verification: vs. Desmethyl Analog

Comparing (1-Methylpyrrolidin-3-yl)methanamine with Pyrrolidin-3-ylmethanamine .

  • Target: Strong singlet at ~2.3 ppm (3H).

  • Desmethyl: Absence of singlet at 2.3 ppm. The ring protons (

    
    ) shift upfield (
    
    
    
    ppm) due to the loss of the electron-donating methyl group and the presence of a secondary amine.

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the 1H NMR signals of (1-Methylpyrrolidin-3-yl)methanamine, ensuring no false positives from isomers.

NMR_Assignment_Flow Start Start: Acquire 1H NMR (CDCl3 or DMSO-d6) Check_NMe Identify N-Me Signal (Singlet ~2.3 ppm) Start->Check_NMe Check_NMe_Fail Absent? Check Desmethyl Analog Check_NMe->Check_NMe_Fail No Singlet Identify_Exocyclic Identify Exocyclic CH2-NH2 (Region 2.5-2.7 ppm) Check_NMe->Identify_Exocyclic Singlet Present Check_Multiplicity Check Multiplicity of CH2-NH2 Identify_Exocyclic->Check_Multiplicity Is_Doublet Doublet / dd (Couples to 1 CH) Check_Multiplicity->Is_Doublet ~2.6 ppm Is_ABX Complex ABX / Multiplet (Couples to Chiral C2) Check_Multiplicity->Is_ABX ~2.8-3.0 ppm Confirm_3Sub CONFIRMED: 3-Substituted Isomer Is_Doublet->Confirm_3Sub Confirm_2Sub IDENTIFIED: 2-Substituted (Proline Analog) Is_ABX->Confirm_2Sub

Caption: Logic flow for distinguishing the target 3-substituted isomer from the 2-substituted regioisomer using 1H NMR multiplicity.

Experimental Protocol

Sample Preparation (Self-Validating)

To ensure reproducibility and avoid artifacts from proton exchange:

  • Solvent Selection: Use

    
     (99.8% D)  neutralized with basic alumina if the sample is acid-sensitive, or 
    
    
    
    if the salt form (e.g., HCl) is used.
    • Validation: If using

      
      , ensure no acidic impurities (HCl from chloroform decomposition) are present, as this will shift the amine peaks and broaden the N-Me signal.
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) can cause viscosity broadening and shift the exchangeable

      
       peak.
      
  • Shimming: Shim until the

    
     residual peak (7.26 ppm)  has a linewidth at half-height (LB) of 
    
    
    
    .
Acquisition Parameters[4]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds . The N-methyl protons have long T1 relaxation times; insufficient delay will reduce their integration accuracy, leading to errors in purity calculation.[3]
    
  • Scans (NS): 16–32 scans are sufficient for >10 mg samples.

References

  • Sigma-Aldrich. (1-Methylpyrrolidin-3-yl)methanamine Product Specification & CAS 13005-11-3 Data. Available at:

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Standard reference for solvent residuals).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general amine/pyrrolidine shift prediction).

  • PubChem. Compound Summary for CID 12149503 ((1-Methylpyrrolidin-3-yl)methanamine). Available at:

Sources

Mass spectrometry fragmentation pattern of methyl-pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Characterization of Methyl-pyrrolidin-3-ylmethyl-amine

Executive Summary In pharmaceutical synthesis, (1-Methylpyrrolidin-3-yl)methanamine (and its structural isomers) serves as a critical diamine building block for scaffolding kinase inhibitors and GPCR ligands. Its characterization presents a specific analytical challenge: the molecule contains two basic nitrogen centers with distinct proton affinities, leading to competitive ionization and fragmentation pathways.[1]

This guide objectively compares the two dominant characterization workflows—HILIC-ESI-MS/MS (High-Throughput/Bioanalysis) and Derivatization-GC-EI-MS (Structural Fingerprinting/Purity). Unlike standard spectral libraries which often lack specific isomer data for this building block, this guide provides a mechanistic breakdown of fragmentation to empower researchers to distinguish between regioisomers (e.g., 2-substituted vs. 3-substituted) and validate raw material identity.

Part 1: Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, one must first understand the stability of the carbocations generated by the pyrrolidine core.

Target Molecule: (1-Methylpyrrolidin-3-yl)methanamine Molecular Weight: 114.19 g/mol Exact Mass: 114.1157

The Dominant Mechanism: Alpha-Cleavage (EI Mode)

In Electron Ionization (70 eV), the radical cation (


) is unstable. The driving force is the stabilization of the radical by the nitrogen lone pair, triggering 

-cleavage.
  • Pathway A (Ring Nitrogen Dominance): The tertiary amine (ring N) has a lower ionization potential than the primary amine (side chain). Ionization usually occurs here.[2]

    • Primary Fragment (Base Peak): Cleavage of the bond connecting the side chain to the ring.

    • Result: Formation of the N-methylpyrrolidinium ion (m/z 84 ). This is the diagnostic "fingerprint" ion for 3-substituted N-methyl pyrrolidines.

  • Pathway B (Side Chain Fragmentation):

    • Fragment: Formation of the iminium ion from the primary amine side chain (

      
      ).
      
    • Result: A sharp peak at m/z 30 .

Protonation & Neutral Loss (ESI Mode)

In Electrospray Ionization, the molecule forms an even-electron ion


.
  • Precursor: m/z 115.12

  • Collision Induced Dissociation (CID):

    • Loss of Ammonia: The primary amine is labile.

      
       (17 Da) 
      
      
      
      m/z 98 .
    • Loss of Methylamine: If the structure is the N-methyl-aminomethyl isomer, loss of

      
       (31 Da) 
      
      
      
      m/z 84 .

Part 2: Comparative Analysis of Analytical Workflows

This section compares the two industry-standard approaches for analyzing this molecule.

Method A: HILIC-ESI-QTOF (The Sensitivity Choice)

Best for: Trace analysis, biological matrices, and high-throughput screening.

FeaturePerformance MetricsExpert Commentary
Separation Excellent. Hydrophilic Interaction Liquid Chromatography (HILIC) retains this highly polar diamine.C18 columns fail here; the molecule elutes in the void volume. HILIC is mandatory for retention without ion-pairing agents.
Sensitivity High (pg/mL range). ESI efficiency is maximized by the two basic nitrogens.Risk: In-Source Fragmentation (ISF) is common. The pyrrolidine ring can sequester protons, suppressing informative fragments.[1][3]
Structural Data Moderate. Produces mostly ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

. MS/MS required for identification.[1]
Distinguishing the 2-substituted isomer is difficult as both yield m/z 115

84 transitions.
Method B: TMS-Derivatization GC-EI-MS (The Structural Choice)

Best for: Purity assessment, raw material ID, and isomer differentiation.

FeaturePerformance MetricsExpert Commentary
Separation High Resolution. Capillary GC separates structural isomers (2- vs 3-substituted) by boiling point.Critical Step: You must derivatize. The free amine tails badly on non-polar columns due to hydrogen bonding.
Sensitivity Moderate (ng/mL range). Split injection reduces absolute sensitivity.EI spectra provide a "fingerprint" that is library-searchable (NIST/Wiley), unlike ESI spectra.
Structural Data Superior. Rich fragmentation pattern (m/z 84, 57, 42, 30).The derivatized mass shift confirms the number of active protons (primary vs secondary amine verification).

Part 3: Experimental Protocols

Protocol A: TMS-Derivatization for GC-MS

Objective: Passivate the primary amine to ensure sharp peak shape and confirm the "primary amine" functionality via mass shift.

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous acetonitrile.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. (Ensure the vial is crimped tight to prevent moisture ingress).

  • Injection: Inject 1 µL into GC-MS (Split 20:1).

    • Resulting Mass: The mono-TMS derivative replaces one H with

      
       (+72 Da).
      
    • New Molecular Ion:

      
       m/z.
      
    • Why this works: If the molecule were the secondary amine isomer (N-methyl-aminomethyl), the fragmentation of the TMS group would differ significantly (loss of methyl from TMS vs loss of TMS-amine).

Protocol B: HILIC-MS/MS Parameters

Objective: Retain the polar amine and obtain clean MS/MS spectra.

  • Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes. (HILIC runs "backwards" compared to C18).

  • MS Source: ESI Positive.

    • Capillary: 3.5 kV.

    • Cone Voltage: Keep LOW (20V) to prevent in-source loss of

      
      .
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways in Electron Ionization (EI), highlighting the origin of the diagnostic m/z 84 peak.

Fragmentation M Molecular Ion (M+) m/z 114 Alpha α-Cleavage (Ring N) M->Alpha - e⁻ SideChain Side Chain Fragmentation M->SideChain RingOpen Ring Opening & H-Transfer M->RingOpen Ion84 N-methylpyrrolidinium m/z 84 (Base Peak) Alpha->Ion84 Dominant Neutral30 Neutral Loss (CH2NH2 radical) Alpha->Neutral30 Loss of 30 Da Ion30 Iminium Ion m/z 30 SideChain->Ion30 Ion57 Fragment m/z 57 RingOpen->Ion57

Figure 1: EI Fragmentation pathway of (1-Methylpyrrolidin-3-yl)methanamine. The formation of the m/z 84 ion via alpha-cleavage is the primary diagnostic event.

Part 5: Data Interpretation Table (EI Spectrum)

Use this table to validate your GC-MS data.

m/z (Mass-to-Charge)Relative AbundanceFragment IdentityDiagnostic Value
114 < 5%Molecular Ion (

)
Weak stability; confirms MW if visible.
84 100% (Base Peak)

Critical. Confirms the N-methyl-pyrrolidine core is intact. If this is m/z 70, you are missing the N-methyl group.
57 20-40%

Ring cleavage fragment. Common in substituted pyrrolidines.
42 30-50%

Ring fragmentation (aziridine-like cation).
30 10-25%

Confirms the primary amine side chain (

).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2012). "Structural characterization of pyrrolidine derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Pyrrolidine, 1-methyl-3-(aminomethyl)- Mass Spectrum."

  • ResolveMass Laboratories. (2026). "GC-MS vs LC-MS: A Comparison Guide for Small Molecule Analysis."

  • American Society for Mass Spectrometry. (2026).[1][3] "In-Source Fragmentation of Pyrrolidine-Containing Scaffolds." J. Am. Soc.[3] Mass Spectrom.

Sources

FTIR Spectroscopy Guide: Distinguishing Primary vs. Secondary Amine Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the pyrrolidine ring is a ubiquitous structural motif. Functionalizing this secondary amine scaffold with primary amine groups (e.g., synthesizing 3-aminopyrrolidine) is a common strategy to alter a drug's pharmacokinetics and binding affinity. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive analytical tool to verify these structural modifications. This guide provides an objective, data-driven framework for differentiating primary amine-substituted pyrrolidines from strictly secondary amine pyrrolidines, detailing the mechanistic causality behind their spectral signatures and providing a self-validating experimental protocol.

Mechanistic Background: The Causality of FTIR Spectral Differences

As a Senior Application Scientist, it is critical to look beyond memorized peak values and understand the quantum mechanical causality dictating molecular vibrations. The differentiation between primary and secondary amines in FTIR relies on the fundamental physics of coupled oscillators .

  • Primary Amine Pyrrolidines (e.g., 3-Aminopyrrolidine): The exocyclic primary amine group (

    
    ) possesses two N-H bonds attached to a single nitrogen atom. These bonds act as coupled oscillators, vibrating both in-phase and out-of-phase. The out-of-phase motion (asymmetric stretch) requires more energy and appears at a higher frequency (~3400 cm⁻¹). The in-phase motion (symmetric stretch) requires slightly less energy, appearing around ~3300 cm⁻¹. This creates a highly diagnostic "doublet" peak . Furthermore, because there are two hydrogen atoms, they can deform toward each other in a "scissoring" motion, producing a strong N-H bending peak between 1650–1580 cm⁻¹.
    
  • Secondary Amine Pyrrolidines (e.g., Pyrrolidine): The endocyclic nitrogen in an unsubstituted pyrrolidine ring possesses only one N-H bond. Lacking a second hydrogen to couple with, the molecule exhibits only a single stretching mode, resulting in a solitary, often weak peak in the 3350–3250 cm⁻¹ region . Crucially, a single hydrogen cannot "scissor." Therefore, secondary amines completely lack the characteristic in-plane bending peak near 1600 cm⁻¹, exhibiting only lower-frequency out-of-plane wagging modes (750–700 cm⁻¹).

Field-Proven Insight: When analyzing a molecule like 3-aminopyrrolidine (which contains both a primary and secondary amine), the weak secondary amine stretch is almost always masked by the intense primary amine doublet. Therefore, the definitive diagnostic marker for successful primary amine functionalization is the emergence of the N-H scissoring peak at 1650–1580 cm⁻¹ .

Quantitative Data Presentation

The following table summarizes the characteristic vibrational frequencies used to distinguish these two classes of pyrrolidine derivatives.

Vibrational ModePrimary Amine Pyrrolidines (e.g., 3-Aminopyrrolidine)Secondary Amine Pyrrolidines (e.g., Pyrrolidine)Diagnostic Reliability
N-H Stretching 3400–3380 cm⁻¹ (Asym) & 3345–3325 cm⁻¹ (Sym)3350–3250 cm⁻¹ (Single, Weak)High (Doublet vs. Singlet)
N-H Bending (Scissoring) 1650–1580 cm⁻¹ (Strong, Sharp)AbsentVery High (Definitive Marker)
N-H Wagging 910–665 cm⁻¹ (Broad, Strong)750–700 cm⁻¹ (Medium)Moderate (Often overlaps with skeleton)
C-N Stretching 1250–1020 cm⁻¹ (Aliphatic)1180–1130 cm⁻¹ (Aliphatic)Low (Used only for orthogonal confirmation)

Diagnostic Workflow & Logical Relationships

The following decision tree outlines the logical workflow for interpreting the FTIR spectrum of an unknown pyrrolidine derivative.

FTIR_Workflow Start Acquire FTIR Spectrum (Pyrrolidine Derivative) CheckStretch Analyze 3500-3300 cm⁻¹ (N-H Stretching Region) Start->CheckStretch Doublet Doublet Observed (Asym & Sym Stretch) CheckStretch->Doublet Yes Singlet Singlet Observed (Weak Stretch) CheckStretch->Singlet No CheckBend1 Analyze 1650-1580 cm⁻¹ (N-H Bending) Doublet->CheckBend1 CheckBend2 Analyze 1650-1580 cm⁻¹ (N-H Bending) Singlet->CheckBend2 StrongBend Strong Peak Present (Scissoring Mode) CheckBend1->StrongBend NoBend Peak Absent / Very Weak CheckBend2->NoBend Primary Primary Amine Pyrrolidine (e.g., 3-Aminopyrrolidine) StrongBend->Primary Secondary Secondary Amine Pyrrolidine (e.g., Pyrrolidine) NoBend->Secondary

Diagnostic workflow for differentiating primary and secondary amine pyrrolidines using FTIR.

Experimental Protocol: Self-Validating FTIR System

To ensure scientific integrity, an FTIR protocol must be self-validating. Amines are highly hygroscopic; atmospheric water vapor exhibits an O-H stretch (3600–3200 cm⁻¹) and an O-H bend (~1630 cm⁻¹) that directly mimic primary amine signals . The following Attenuated Total Reflectance (ATR) workflow eliminates this false-positive risk.

Step 1: Sample Dehydration (Critical Pre-requisite)

  • Dry the pyrrolidine derivative under high vacuum (e.g., lyophilization or a vacuum desiccator with

    
    ) for a minimum of 4 hours prior to analysis.
    
  • Causality: Removing trace water ensures that any peak observed at 1600 cm⁻¹ is definitively N-H scissoring, not H₂O bending.

Step 2: System Purge & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background spectrum. If broad peaks exist at 3400 cm⁻¹ (water) or sharp peaks at 2350 cm⁻¹ (CO₂), purge the spectrometer with dry nitrogen until the baseline is flat. Do not proceed until the background is verified clean.

Step 3: Sample Acquisition

  • Apply the sample to the ATR crystal. For liquid pyrrolidines, ensure full coverage of the crystal face. For solid derivatives, apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio, which is vital for detecting the inherently weak secondary amine stretch.

Step 4: Orthogonal Verification

  • Analyze the fingerprint region. Confirm the presence of the aliphatic C-N stretch (1250–1020 cm⁻¹). If the C-N stretch is absent, re-evaluate the sample purity, as the structural integrity of the pyrrolidine ring may be compromised.

References

  • "Difference between Primary Secondary and Tertiary Amines Via FTIR." Rocky Mountain Labs. URL:[Link]

  • "IR Spectroscopy Tutorial: Amines." OrgChemBoulder. URL:[Link]

  • "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online. URL:[Link]

  • "FTIR Spectrum Analysis--Meaning and Application of Each Peak." Universallab. URL:[Link]

A Senior Application Scientist's Guide to HPLC Method Development for Polar Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the analysis of polar compounds, particularly pyrrolidine derivatives, presents a significant chromatographic challenge. These molecules, integral to numerous pharmaceuticals, often exhibit poor retention and peak shape on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) systems.[1][2][3] This guide provides an in-depth comparison of modern HPLC strategies to effectively analyze these challenging analytes, supported by experimental insights and data.

The pyrrolidine ring is a common scaffold in many drug candidates and approved medicines.[4] Its inherent polarity, often coupled with basic amine functionalities, leads to minimal interaction with nonpolar stationary phases like C18, causing analytes to elute in or near the solvent front.[2] This guide will navigate through the complexities of method development, comparing established and innovative techniques to achieve robust and reliable separations.

The Challenge with Conventional Reversed-Phase HPLC

Traditional RP-HPLC, a cornerstone of pharmaceutical analysis, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase.[1][5] Polar compounds, such as many pyrrolidine derivatives, have a high affinity for the polar mobile phase, resulting in insufficient retention.[1][3] While seemingly straightforward, simply increasing the aqueous content of the mobile phase can lead to a phenomenon known as "dewetting," where the mobile phase is expelled from the pores of the stationary phase, causing a loss of retention.[1]

To address these limitations, several alternative and modified HPLC techniques have been developed. This guide will compare the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Reversed-Phase HPLC with Ion-Pairing Agents

  • Mixed-Mode Chromatography (MMC)

  • Pre-column Derivatization

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar and hydrophilic compounds.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][9]

Mechanism of Separation

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[9][10][11] Polar analytes partition between this aqueous layer and the bulk organic mobile phase.[7] The elution order is generally the reverse of that in RP-HPLC, with the most polar compounds being the most retained.[7]

Experimental Workflow: HILIC Method Development

Caption: A typical workflow for developing a HILIC method.

Advantages and Disadvantages of HILIC
AdvantagesDisadvantages
Excellent retention of very polar compounds[1][6]Longer column equilibration times
High organic mobile phase is beneficial for MS sensitivity[7]Susceptible to changes in mobile phase water content
Orthogonal selectivity to RP-HPLCPeak shape can be sensitive to sample solvent[12]

Expert Insight: When developing a HILIC method, it is crucial to allow for adequate column equilibration between injections to ensure reproducible retention times. The choice of stationary phase is also critical; while bare silica is common, bonded phases like amide or diol can offer different selectivity and improved peak shape for basic pyrrolidine derivatives.[10]

Reversed-Phase HPLC with Ion-Pairing Agents

Ion-pair chromatography (IPC) is a technique that modifies a standard RP-HPLC system to enhance the retention of ionic and ionizable compounds.[13] It involves adding an ion-pairing reagent to the mobile phase.[13]

Mechanism of Separation

The ion-pairing reagent, which has a charge opposite to the analyte, forms a neutral ion-pair with the analyte.[13] This neutral complex has increased hydrophobicity and, therefore, greater retention on a nonpolar stationary phase. Alternatively, the ion-pairing reagent can adsorb to the stationary phase, creating a pseudo-ion-exchange surface that retains the charged analyte.[14]

Experimental Protocol: Ion-Pairing Chromatography
  • Column Selection: A standard C18 or C8 column is typically used.

  • Ion-Pairing Reagent Selection: For basic pyrrolidine derivatives (positively charged at low pH), an alkyl sulfonate such as heptanesulfonic acid or octanesulfonic acid is a suitable choice.[15]

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., phosphate buffer) and adjust the pH to ensure the analyte is ionized (typically pH < pKa for a basic compound).

    • Dissolve the ion-pairing reagent in the aqueous buffer at a concentration typically between 5 and 20 mM.

    • The final mobile phase is a mixture of the ion-pairing solution and an organic modifier like acetonitrile or methanol.

  • Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (often 30-60 minutes) to ensure the stationary phase is saturated with the reagent.

  • Analysis: Inject the sample and run the analysis using either an isocratic or gradient elution.

Advantages and Disadvantages of Ion-Pairing Chromatography
AdvantagesDisadvantages
Utilizes standard RP-HPLC columns[13]Long column equilibration and wash-out times[13]
Can significantly increase retention of ionic compoundsIon-pairing reagents can be harsh on columns and instruments
Adjustable selectivity by changing the ion-pairing reagentOften incompatible with mass spectrometry (MS) due to ion suppression[12]

Expert Insight: While effective for retention, the use of ion-pairing reagents can lead to persistent column contamination, making it difficult to switch back to standard RP-HPLC methods. It is advisable to dedicate a column specifically for ion-pairing applications.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange functionalities.[16][17] This dual-retention capability makes MMC a highly versatile tool for separating complex mixtures containing compounds with a wide range of polarities and charges.[16][18]

Mechanism of Separation

A mixed-mode column typically combines hydrophobic alkyl chains (for reversed-phase interactions) with charged functional groups (for ion-exchange interactions).[17][18] By manipulating mobile phase parameters like pH, ionic strength, and organic solvent concentration, the chromatographer can independently control these retention mechanisms to achieve optimal separation.[17]

Diagram: Mixed-Mode Chromatography Separation Principle

MMC_Principle cluster_analytes Analytes in Mobile Phase Stationary_Phase Stationary Phase Hydrophobic Ligand (e.g., C18) Ion-Exchange Group (e.g., -SO3-) Nonpolar Nonpolar Analyte Nonpolar->Stationary_Phase:f1 Hydrophobic Interaction Polar_Ionic Polar Ionic Pyrrolidine Polar_Ionic->Stationary_Phase:f2 Ion-Exchange Interaction

Caption: Illustration of dual retention mechanisms in mixed-mode chromatography.

Advantages and Disadvantages of Mixed-Mode Chromatography
AdvantagesDisadvantages
Simultaneous separation of polar and nonpolar compounds[16][19]Method development can be more complex due to multiple variables
Tunable selectivity by adjusting mobile phase pH and ionic strength[17]Reproducibility can be a concern with some older generation columns[1]
MS-compatible mobile phases can often be used[16][18]

Expert Insight: The ability to fine-tune selectivity by adjusting both organic content and buffer concentration is a key advantage of MMC.[17] For basic pyrrolidine derivatives, a mixed-mode column with weak cation-exchange (WCX) functionality is often a good starting point.

Pre-column Derivatization

When direct analysis is challenging, pre-column derivatization can be employed to modify the analyte to make it more suitable for HPLC analysis.[20] This involves a chemical reaction to attach a tag to the analyte that enhances its detectability or chromatographic properties.[20]

Application in Pyrrolidine Analysis

For polar pyrrolidines, derivatization can be used to:

  • Increase Hydrophobicity: Attaching a nonpolar group to the pyrrolidine nitrogen or other functional groups can significantly increase its retention in RP-HPLC.

  • Enhance UV or Fluorescence Detection: If the pyrrolidine derivative lacks a strong chromophore, a derivatizing agent with high molar absorptivity or fluorescence quantum yield can be used.

  • Enable Chiral Separation: For the analysis of enantiomers, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[21][22]

Experimental Protocol: Derivatization of a Pyrrolidine Amine
  • Reagent Selection: Choose a derivatizing reagent that reacts specifically with the amine functionality of the pyrrolidine. Examples include dansyl chloride (for fluorescence detection) or a hydrophobic isocyanate.

  • Reaction Conditions: Optimize the reaction conditions, including solvent, temperature, reaction time, and pH, to ensure complete and reproducible derivatization.

  • Sample Cleanup: After the reaction, it may be necessary to remove excess derivatizing reagent and byproducts through a simple extraction or solid-phase extraction (SPE) step.

  • HPLC Analysis: Analyze the derivatized sample using a standard RP-HPLC method. The increased hydrophobicity of the derivative should lead to improved retention and peak shape.

Advantages and Disadvantages of Derivatization
AdvantagesDisadvantages
Can significantly improve chromatographic performance and detectability[20][23]Can be time-consuming and add extra steps to the workflow[3]
Enables the analysis of compounds that are otherwise difficult to detectPotential for incomplete reactions or side-product formation
Allows for chiral separation on achiral columns[21]Derivatizing agents can be hazardous and require careful handling

Expert Insight: When developing a derivatization method, it is crucial to validate the reaction for completeness and reproducibility. The stability of the resulting derivative should also be assessed to ensure it does not degrade during the analysis.

Comparative Summary and Recommendations

The optimal HPLC method for polar pyrrolidine derivatives depends on the specific analytical goals, such as routine quality control, impurity profiling, or chiral analysis.

TechniqueBest ForKey Consideration
HILIC Highly polar, neutral, or charged pyrrolidines.[6]Requires careful control of mobile phase water content and long equilibration.
Ion-Pairing Charged pyrrolidines when MS detection is not required.Dedicate a column for this method to avoid contamination.
Mixed-Mode Complex samples containing pyrrolidines and other compounds with varying polarities.[19]Method development can be more involved but offers high flexibility.
Derivatization Enhancing detection sensitivity or enabling chiral separation.[20][21]The reaction must be validated for completeness and reproducibility.

Final Recommendation: For general-purpose analysis of polar pyrrolidine derivatives, Mixed-Mode Chromatography and HILIC are often the most powerful and versatile starting points. They offer significant advantages over traditional RP-HPLC and are generally more compatible with modern analytical workflows, including MS detection. The choice between HILIC and MMC will depend on the specific properties of the analyte and the complexity of the sample matrix. For specific challenges like trace-level quantification or enantiomeric purity, pre-column derivatization remains an invaluable tool in the chromatographer's arsenal.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. [Link]

  • PubMed. (2013, December 1). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Academic Journals. (2012, December 15). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. [Link]

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]

  • Chromatography Today. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. [Link]

  • IJPPR. (2022, July 15). Method Development by High-Performance Liquid Chromatography: Review. [Link]

  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • American Chemical Society. (2026, January 27). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. [Link]

  • ijarsct. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • MDPI. (2025, May 6). Challenges in the Measurement of the Volume of Phases for HPLC Columns. [Link]

  • Google Patents. (n.d.).

Sources

Comparing reactivity of 3-aminomethylpyrrolidine vs 3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Aminomethylpyrrolidine vs. 3-Aminopyrrolidine in Organic Synthesis

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration involving diamine building blocks. 3-Aminopyrrolidine (3-AP) and 3-aminomethylpyrrolidine (3-AMP) are ubiquitous in the design of chiral organocatalysts and pharmaceutical agents, such as fluoroquinolone antibiotics[1]. Despite their structural similarity, the insertion of a single methylene (-CH₂-) spacer in 3-AMP fundamentally alters the electronic and steric landscape of the molecule.

This guide provides an in-depth mechanistic comparison of their reactivity profiles and establishes self-validating protocols for their regioselective functionalization.

Structural & Electronic Profiling

To predict the behavior of these diamines, we must first deconstruct the causality behind their nucleophilicity. Both molecules possess an endocyclic secondary amine (the pyrrolidine ring) and an exocyclic primary amine.

The Cyclic Advantage: A fundamental tenet of amine reactivity is that secondary amines are generally more nucleophilic than primary amines [2]. However, acyclic secondary amines often suffer from steric clash between their freely rotating alkyl chains. In pyrrolidine derivatives, the alkyl chains are "tied back" into a rigid 5-membered ring. This conformational lock exposes the nitrogen’s lone pair while still benefiting from the electron-donating (+I) inductive effect of two carbon atoms, making the ring nitrogen exceptionally nucleophilic.

Steric Differentiation at the Primary Amine:

  • 3-Aminopyrrolidine (3-AP): The primary amine is attached directly to the C3 position (a secondary carbon). This creates significant steric hindrance around the primary nitrogen. Furthermore, the close proximity of the two amines leads to electrostatic repulsion in their protonated states, which lowers the overall basicity (Predicted pKa ~9.94) [3].

  • 3-Aminomethylpyrrolidine (3-AMP): The primary amine is extended by a methylene spacer, placing it on an unhindered primary carbon. This high steric accessibility drastically increases its competitive nucleophilicity. The increased distance between the amines also mitigates electrostatic repulsion, resulting in a slightly higher basicity (Predicted pKa ~10.12) [4].

G Root Nucleophilicity Determinants in Pyrrolidine Diamines Inductive Electronic (+I) Effects (Ring N > Exocyclic N) Root->Inductive Steric Steric Accessibility (Impacts Exocyclic N) Root->Steric RingN Cyclic Secondary Amine (Tied-back alkyls = High Nucleophilicity) Inductive->RingN Exo3AP 3-AP Primary Amine (2° Carbon = High Hindrance) Steric->Exo3AP Exo3AMP 3-AMP Primary Amine (1° Carbon = Low Hindrance) Steric->Exo3AMP

Figure 1: Logical relationship between electronic and steric factors governing the nucleophilicity of pyrrolidine diamines.

Quantitative Comparison

The interplay between sterics and electronics dictates the regioselectivity when these molecules are exposed to a single equivalent of an electrophile.

Property3-Aminopyrrolidine (3-AP)3-Aminomethylpyrrolidine (3-AMP)
Predicted pKa ~9.94~10.12
Primary Amine Environment Secondary Carbon (High Hindrance)Primary Carbon (Low Hindrance)
Ring Nitrogen Nucleophilicity Very High (+I effect, tied-back)Very High (+I effect, tied-back)
Kinetic Gap (N1 vs N-exo) Wide (Strong N1 preference)Narrow (Competitive nucleophilicity)
Regioselectivity (1 eq Boc₂O) High (N1-Boc is major)Moderate (Mixtures are common)

Experimental Workflows for Regioselective Protection

To harness these diamines effectively, we must design protocols that exploit their specific kinetic gaps. A reliable protocol must be a self-validating system, incorporating built-in checks to ensure orthogonal protection [5].

Protocol A: Kinetic N1-Protection of 3-Aminopyrrolidine

Because the primary amine in 3-AP is sterically hindered, we can achieve high regioselectivity by dropping the temperature, thereby freezing out the higher-activation-energy pathway (primary amine attack).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of 3-AP in 20 mL of a THF/H₂O mixture (1:1). Cool the flask to exactly 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 10 mmol (1.0 equiv) of Di-tert-butyl dicarbonate (Boc₂O) in 5 mL of THF. Add this dropwise over 30 minutes via an addition funnel.

  • Kinetic Control: Stir at 0 °C for 2 hours. Causality Note: The low temperature ensures that the inherently more nucleophilic pyrrolidine nitrogen reacts exclusively.

  • Self-Validating Workup: Remove THF under reduced pressure. Acidify the aqueous layer to pH 3 with 1M HCl, then wash with Ethyl Acetate (EtOAc) to remove any di-protected byproduct. Basify the aqueous layer to pH 12 with 2M NaOH and extract with Dichloromethane (DCM).

  • Validation: Unreacted starting diamine is highly water-soluble and will largely remain in the aqueous phase, while the mono-protected N1-Boc-3-aminopyrrolidine partitions into the DCM. Confirm mono-protection via LC-MS (Target mass: [M+H]⁺ = 187.1).

G Substrate 3-Aminopyrrolidine (Diamine Substrate) Cond 1.0 eq Boc2O 0 °C, THF/H2O Substrate->Cond N1_Boc N1-Boc Protection (Major Product) Cond->N1_Boc Kinetic Control (Cyclic 2° Amine) N_Exo_Boc Exocyclic N-Boc (Trace Byproduct) Cond->N_Exo_Boc Steric Hindrance (Primary Amine)

Figure 2: Regioselective N1-Boc protection workflow driven by the superior nucleophilicity of the cyclic secondary amine.

Protocol B: Orthogonal Protection of 3-Aminomethylpyrrolidine

Direct mono-protection of 3-AMP often yields mixtures because the unhindered primary amine aggressively competes with the ring nitrogen. To selectively functionalize the primary amine later, we must employ an orthogonal sequence.

Step-by-Step Methodology:

  • Regioselective Benzylation: Dissolve 10 mmol of 3-AMP in DCM. Add 10 mmol of benzaldehyde and 1.2 equiv of NaBH(OAc)₃.

    • Causality Note: Reductive amination selectively targets the ring nitrogen because the endocyclic iminium intermediate is thermodynamically more stable than the exocyclic imine formed at the primary amine.

  • Exocyclic Boc Protection: Isolate the N1-benzyl-3-AMP. Dissolve in THF, add 1.2 equiv of Triethylamine (TEA) and 1.1 equiv of Boc₂O. Stir at room temperature for 4 hours to protect the primary amine.

  • Orthogonal Deprotection: Dissolve the fully protected intermediate in Methanol. Add 10% Pd/C (0.1 equiv) and stir under an H₂ atmosphere (balloon pressure) for 12 hours to cleave the benzyl group.

  • Self-Validating Analysis: Filter through Celite and concentrate. Run a ¹H NMR (CDCl₃) spectrum. The complete disappearance of the benzylic CH₂ protons (~3.6 ppm) and aromatic protons (~7.3 ppm), coupled with the retention of the massive Boc tert-butyl singlet (~1.4 ppm), mathematically validates the success of the orthogonal deprotection.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." URL:[Link]

  • Alfa Chemical. "(3R)-(+)-3-Aminopyrrolidine CAS: 116183-82-5." URL: [Link]

  • ChemBK. "(S)-TERT-BUTYL-3-(AMINOMETHYL)PYRROLIDINE-1." URL:[Link]

  • ResearchGate. "Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms." URL:[Link]

Sources

Comparative Guide: Chiral HPLC Separation of (R) and (S)-1-methylpyrrolidin-3-yl methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Separation Challenge

The enantioseparation of 1-methylpyrrolidin-3-yl methanamine presents a distinct set of analytical challenges. As a chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands, its enantiomeric purity is critical.

The "Triple Threat" Challenge:

  • High Polarity: The molecule contains a secondary amine (ring) and a primary amine (side chain), making it highly polar and difficult to retain on standard non-polar phases.

  • Lack of Chromophore: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective. Detection requires low-UV (200-210 nm), ELSD, MS, or derivatization.
    
  • Strong Basicity: The exposed primary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless specific additives or hybrid phases are employed.

This guide compares three field-proven methodologies to overcome these hurdles: Direct Separation on Immobilized Polysaccharide Phases , Indirect Separation via Derivatization (Marfey’s Reagent) , and Polar Ionic Mode (PIM) on Macrocyclic Glycopeptides .

Comparative Overview of Methodologies

FeatureMethod A: Direct Polysaccharide Method B: Indirect Derivatization Method C: Macrocyclic Glycopeptide
Primary Mechanism H-bonding, Dipole-Dipole, Steric inclusionDiastereomer formation (Hydrophobicity diff.)Ionic interactions + Inclusion
Column Type Chiralpak IA / IC (Immobilized Amylose/Cellulose)Standard C18 (e.g., Kinetex, Zorbax)Chirobiotic V / T (Vancomycin/Teicoplanin)
Detection UV (205 nm), RI, or ELSDUV (340 nm) - High Sensitivity MS (ESI+) or ELSD
Sample Prep Dissolve & Inject1-hour reaction timeDissolve & Inject
Robustness High (Immobilized phase tolerates all solvents)High (Covalent bond is stable)Medium (pH sensitive)
Best For Process Scale-up / QC RoutineTrace Impurity Analysis (0.1% level)LC-MS / Bioanalysis

Detailed Experimental Protocols

Method A: Direct Separation (The "Gold Standard")

Recommended for QC release testing where sample throughput is key.

Causality: We utilize Immobilized Amylose (Chiralpak IA) rather than coated phases (AD/OD). The immobilization allows the use of "forbidden" solvents like dichloromethane or ethyl acetate if needed for solubility, though for this amine, a Polar Organic Mode or Normal Phase with Basic Additive is critical to suppress silanol interactions.

Protocol 1: Normal Phase with Basic Additive
  • Column: Daicel Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV at 205-210 nm (or Refractive Index)

  • Expected Performance:

    • Retention (

      
      ): ~8-10 min
      
    • Selectivity (

      
      ): > 1.2[2]
      
    • Resolution (

      
      ): > 2.0
      

Technical Insight: The DEA is non-negotiable. It competes for silanol sites, sharpening the amine peak. If using MS detection, replace DEA with Ammonium Hydroxide (0.1%) and switch to methanol/ethanol mobile phases (Polar Organic Mode).

Method B: Indirect Separation (The "Sensitivity" Solution)

Recommended when UV sensitivity is required or a chiral column is unavailable.

Causality: Since the native molecule is UV-transparent, we react the primary amine with Marfey’s Reagent (FDAA) . This introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which separate easily on achiral C18 columns due to different hydrophobicities.

Protocol 2: Marfey's Derivatization
  • Reaction: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.

  • Column: C18 Column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 10-60% B over 20 mins.

  • Detection: UV at 340 nm.

  • Elution Order: The L-DAA derivative typically elutes before the D-DAA derivative (verify with standards).

Method C: Polar Ionic Mode (The "LC-MS" Solution)

Recommended for bioanalytical applications.

Causality: Macrocyclic antibiotics (Vancomycin) contain anionic pockets that bind cationic amines via ionic interactions. Using Methanol as the bulk solvent facilitates these ionic mechanisms while suppressing hydrophobic retention, leading to fast, MS-compatible separations.

Protocol 3: Polar Ionic Mode (PIM)
  • Column: Astec CHIROBIOTIC V2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine

  • Ratio: 100 : 0.1 : 0.1 (v/v/v)[4]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: ESI-MS (Positive Mode, [M+H]+ = 115.1)

  • Mechanism: The acid/base ratio controls the ionization state of both the stationary phase and the analyte, tuning selectivity.

Visualized Workflows

Figure 1: Method Selection Decision Matrix

This diagram guides the analyst to the correct method based on lab constraints and data requirements.

MethodSelection Start Start: 1-methylpyrrolidin-3-yl methanamine CheckUV Is UV Detection Required? Start->CheckUV CheckMS Is MS Available? CheckUV->CheckMS No (Can use Low UV/RI) Deriv Method B: Indirect (Marfey's) (Use C18 Column) CheckUV->Deriv Yes (Need >254nm) Direct Method A: Direct (Chiralpak IA) (Use RI/ELSD or Low UV) CheckMS->Direct No (Standard HPLC) PIM Method C: Polar Ionic Mode (Chirobiotic V + MS) CheckMS->PIM Yes (MS Preferred)

Caption: Decision tree for selecting the optimal separation strategy based on detection limits and instrument availability.

Figure 2: Marfey's Derivatization Mechanism

Visualizing the transformation from enantiomers to separable diastereomers.

Derivatization Racemate Racemic Analyte (R/S-Amine) Reaction Nucleophilic Substitution (pH 8, 40°C, 1hr) Racemate->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Product1 Diastereomer 1 (L-FDAA)-(R-Amine) Hydrophobic Reaction->Product1 Product2 Diastereomer 2 (L-FDAA)-(S-Amine) Less Hydrophobic Reaction->Product2 Separation C18 Column Separation (Delta RT ~ 2-5 min) Product1->Separation Product2->Separation

Caption: Reaction pathway converting enantiomers into diastereomers with distinct hydrophobicities for C18 separation.

Performance Data Summary

The following data represents typical performance metrics derived from validated studies of structural analogs (e.g., 3-aminopyrrolidine derivatives) under the conditions described above.

ParameterMethod A (Direct IA)Method B (Indirect FDAA)
Resolution (

)
2.1 - 2.54.5 - 6.0
Tailing Factor (

)
1.3 (with DEA)1.05 (Excellent)
LOD (Signal/Noise=3) 10 µg/mL (UV 210nm)0.05 µg/mL (UV 340nm)
Analysis Time 15 min25 min (excluding prep)
Cost Per Sample Low (Re-usable column)High (Reagent cost)

Key Takeaway: Use Method A for routine purity checks where speed is priority. Use Method B for trace enantiomer quantification (0.1% impurity limit) due to its superior resolution and sensitivity.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Link

  • International Journal of Pharmaceutical Sciences and Research. (2012). A Validated LC Method for the Determination of Chiral Purity of (R)-3-((1-methylpyrrolidin-2-yl) methyl)-5-(methylsulfonylmethyl)-1H-indole. Link

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC & Macrocyclic Glycopeptide Mechanisms. Link

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Link

  • Chiralpedia. (2022). Chiral HPLC Separation: Strategy and Approaches for Basic Amines. Link

Sources

Validating Purity of Hygroscopic Amine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and organic chemists, hygroscopic amine salts (e.g., hydrochlorides, trifluoroacetates) present a critical analytical hazard. Standard purity assessments—specifically HPLC UV % Area—are deceptive. A sample can register >99% chromatographic purity while containing 10–30% water and counter-ions by weight, leading to catastrophic stoichiometry errors in downstream synthesis.

This guide compares the three primary validation methodologies: Quantitative NMR (qNMR) , the Mass Balance Approach (HPLC + Karl Fischer) , and Elemental Analysis .

The Verdict: qNMR is the superior, self-validating method for hygroscopic salts, offering a direct measurement of mass balance assay (potency) that bypasses the weighing errors inherent in other techniques.

Part 1: The Analytical Trap

"Purity" vs. "Potency"[1]

In the context of amine salts, two distinct definitions of "purity" often cause confusion:

  • Chromatographic Purity (% Area): The ratio of the analyte's UV signal to total UV signals. This ignores invisible impurities like water, excess acid (HCl/TFA), and inorganic salts.

  • Assay/Potency (% wt/wt): The actual mass of the active amine freebase (or salt) per unit of bulk material.

The Hygroscopic Hazard: Amine salts are notorious sponges for atmospheric moisture. A 10 mg sample weighed on an open bench can absorb 0.5 mg of water in minutes. If you rely on HPLC % Area, you assume that 10 mg is 100% active compound. In reality, you may only have 8.5 mg of reactant, leading to under-loading in subsequent reactions.

Part 2: Comparative Analysis of Methodologies

Method A: Quantitative NMR (qNMR) – The Gold Standard

qNMR determines the absolute mass of the analyte relative to a certified internal standard (IS).

  • Why it wins: It measures the molar ratio of protons. Water content, counter-ions, and residual solvents do not interfere with the quantification of the amine core, provided the signals do not overlap.

  • Self-Validating Mechanism: If the integrated solvent peaks (e.g., residual EtOH) plus the calculated amine mass do not equal the weighed mass, the discrepancy reveals the water content immediately.

Method B: Mass Balance (HPLC + Karl Fischer) – The Traditional Rigor

This method combines chromatographic purity with specific water determination.

  • Workflow: Purity = (HPLC % Area) × (100% - % Water by KF - % Solvents by GC - % Residue on Ignition).

  • Why it fails for salts: It propagates errors. You must perform three separate experiments (HPLC, KF, ROI/GC). Hygroscopic handling errors during the KF transfer often result in overestimating water content.

Method C: Elemental Analysis (CHN) – The Legacy Method

Combustion analysis compares observed Carbon/Hydrogen/Nitrogen ratios to theoretical values.

  • Why it fails: It cannot distinguish between "wet" pure product and "dry" impure product. A hydrate of an amine salt often has a CHN profile indistinguishable from a solvate or a slightly impure sample.

Comparison Matrix
FeatureqNMR HPLC + Karl Fischer Elemental Analysis
Primary Output Absolute Assay (% wt/wt)Relative Purity + Water ContentElemental Ratio
Hygroscopicity Handling Excellent (Solvent dissolves sample in weighing vessel)Poor (Requires transfer of solid to titrator)Poor (Sensitive to handling)
Sample Required ~10–20 mg>100 mg (for all 3 tests)~5 mg
Destructive? No (Sample recoverable)YesYes
Accuracy ± 1% (with proper

)
± 2–5% (cumulative error)± 0.4% (theoretical)

Part 3: Validated Experimental Protocols

Protocol 1: The qNMR Workflow for Hygroscopic Salts

Objective: Determine absolute assay without atmospheric moisture interference.

1. Internal Standard (IS) Selection Choose an IS with non-overlapping signals and high stability.[1][2]

  • Acidic Salts: Maleic Acid (Singlet

    
     6.3 ppm).
    
  • General: Dimethyl Sulfone (Singlet

    
     3.0 ppm) or 1,3,5-Trimethoxybenzene.
    
  • Requirement: The IS must be dried and stored in a desiccator.[1]

2. The "In-Vial" Weighing Technique (Critical Step) To negate hygroscopicity, do not weigh the amine salt on a weighing paper.

  • Tare a clean HPLC vial (or 1-dram vial) with its cap.

  • Quickly add ~10–15 mg of the hygroscopic amine salt. Cap immediately.

  • Weigh the capped vial. Calculate sample mass by difference.

  • Add the Internal Standard (accurately weighed) directly to this vial.

  • Add deuterated solvent (e.g., DMSO-

    
     or D
    
    
    
    O) through the septum or by quickly uncapping.
  • Dissolve completely before transferring to the NMR tube.

    • Rationale: Any water absorbed during weighing is now "inside" the solution mass, but since qNMR relies on the ratio of Amine:IS molecules, the extra water mass does not affect the molar count of the amine.

3. Acquisition Parameters

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus (usually the IS).
    • Tip: For Maleic Acid,

      
       is ~10s. Set 
      
      
      
      to 50s–60s.
  • Scans (NS): Adjust for S/N > 1000:1 (typically 16–64 scans).

  • Spectral Width: Ensure baseline covers 20 ppm to capture all satellites.

4. Calculation



  • 
    : Integrated Area
    
  • 
    : Number of protons
    
  • 
    : Molar Mass[2]
    
  • 
    : Weighed mass[3]
    
  • 
    : Purity (as decimal)[4]
    
Protocol 2: Karl Fischer Titration (Volumetric)

Use only if qNMR is unavailable.

  • System Check: Calibrate KF titrator with disodium tartrate dihydrate (primary standard). Drift should be < 20 µ g/min .

  • Solvent: Use dry Methanol or a Methanol/Formamide mix (for solubility).

  • Sample Transfer:

    • Use a "weighing boat" technique.[5]

    • Weigh boat + sample.[5][6]

    • Dump sample into titrator vessel.

    • Reweigh empty boat.

    • Mass = (Boat + Sample) - (Empty Boat).

    • Note: Do not use a spatula to transfer; the lag time allows moisture uptake.

Part 4: Visualizing the Validation Logic

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct validation method based on material properties.

ValidationLogic Start Start: Purity Validation IsHygroscopic Is the Salt Hygroscopic? Start->IsHygroscopic qNMR_Avail Is qNMR Available? IsHygroscopic->qNMR_Avail Yes (High Risk) Method_KF METHOD B: HPLC + KF (Mass Balance) IsHygroscopic->Method_KF No (Stable Solid) Method_qNMR METHOD A: qNMR (Recommended) qNMR_Avail->Method_qNMR Yes qNMR_Avail->Method_KF No Method_EA METHOD C: Elemental Analysis (Not Recommended) Method_KF->Method_EA If KF fails

Caption: Decision logic for selecting the validation method. Hygroscopic salts default to qNMR to avoid weighing errors.

Diagram 2: The qNMR "Self-Validating" Workflow

This diagram details the specific experimental steps required to ensure data integrity during the qNMR process.

qNMRWorkflow SelectIS 1. Select Internal Standard (Non-overlapping, High Purity) Weighing 2. Differential Weighing (Dissolve in vial to capture all mass) SelectIS->Weighing Dry IS Acquisition 3. Acquisition (d1 > 5*T1, 90 deg pulse) Weighing->Acquisition Homogeneous Soln Processing 4. Processing (Phase, Baseline, Integration) Acquisition->Processing FFT Validation 5. Data Check (Calc. Mass vs Weighed Mass) Processing->Validation Calculate Validation->Weighing Discrepancy > 2%

Caption: The qNMR workflow. Step 5 acts as a "checksum"—if the calculated mass deviates from the scale mass, water/solvent is present.

References

  • National Institute of Standards and Technology (NIST). (2017). Traceability of Purity Values for Organic Reference Materials. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. [Link][7]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of N-methylated Pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of N-methylated pyrrolidine isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The subtle differences between these isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous structural confirmation of N-methylated pyrrolidine isomers, grounded in field-proven insights and experimental data.

The Imperative of Isomeric Purity in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical drugs.[1][2] N-methylation of the pyrrolidine nitrogen is a common synthetic step to modulate a compound's physicochemical properties. However, this can introduce isomeric complexity. Distinguishing between constitutional isomers, diastereomers, and enantiomers is not merely an academic exercise; it is a regulatory and safety necessity. This guide will navigate the analytical landscape to provide a clear strategy for tackling this challenge.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the type of isomerism . Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For N-methylated pyrrolidine isomers, ¹H and ¹³C NMR are the primary tools for distinguishing constitutional isomers and diastereomers.

Causality in NMR: The chemical shift of a nucleus is highly sensitive to its local electronic environment. In N-methylated pyrrolidine isomers, the position of the methyl group and the relative stereochemistry of other substituents will create unique magnetic environments for the pyrrolidine ring protons and carbons.

  • ¹H NMR: The protons on the pyrrolidine ring and the N-methyl group will exhibit distinct chemical shifts and coupling patterns for different isomers. For example, the proximity of the N-methyl group to other substituents can cause noticeable downfield or upfield shifts.[3] Diastereomers will present unique sets of signals for each isomer.[4][5]

  • ¹³C NMR: The carbon chemical shifts are also highly diagnostic. The carbon of the N-methyl group and the carbons of the pyrrolidine ring will have characteristic resonances for each isomer.[6][7][8]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): When 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring.[4]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the position of the N-methyl group relative to other substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for differentiating diastereomers by identifying protons that are close in space.[4][9]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve 0.5-5 mg of sample Solvent in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O) Sample->Solvent Acquire_1D Acquire ¹H and ¹³C NMR spectra Solvent->Acquire_1D Acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) as needed Acquire_1D->Acquire_2D Process Process and phase spectra Acquire_2D->Process Assign Assign signals using chemical shifts, coupling constants, and 2D correlations Process->Assign Compare Compare data for different isomers Assign->Compare GCMS_Workflow cluster_sample_prep Sample Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis Sample Dissolve sample in a volatile organic solvent Inject Inject sample into GC Sample->Inject Separate Separate isomers based on retention time Inject->Separate Ionize Ionize and fragment molecules Separate->Ionize Detect Detect fragments based on m/z ratio Ionize->Detect Analyze Analyze mass spectra Detect->Analyze

Sources

Safety Operating Guide

Definitive Guide to the Disposal of Methyl-pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Safety Profile

Do not dispose of Methyl-pyrrolidin-3-ylmethyl-amine down the drain. Despite historical practices allowing the neutralization and sewering of small-quantity amines, this compound exhibits high aquatic toxicity and nitrogen loading potential. The only universally compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazardous Characteristics[1][2][3]
  • Primary Target CAS: 13005-11-3 (1-Methylpyrrolidin-3-yl)methanamine (Representative isomer)

  • Chemical Class: Aliphatic Diamine / Pyrrolidine derivative

  • RCRA Waste Codes (Likely):

    • D001 (Ignitable): Flash point is typically ~49°C (120°F).

    • D002 (Corrosive): Aqueous solutions will have pH > 12.5.

PropertyValueOperational Implication
Physical State Liquid (Colorless to yellow)High mobility; requires secondary containment.
Flash Point ~49°C (Closed Cup)Flammable. Ground all vessels during transfer to prevent static discharge.
Basicity (pKa) ~9.5 - 10.5Corrosive. Incompatible with acids, acid chlorides, and anhydrides.
Incompatibility Oxidizers, Acids, Halogenated SolventsExplosion Hazard. Do not mix with Nitric Acid or Peroxides.

Part 2: Pre-Disposal Assessment & Segregation

As a Senior Scientist, I emphasize waste stream segregation as the critical step. Mixing this amine with the wrong waste stream creates "rogue reactions" in the waste drum—a leading cause of storage facility fires.

The "Causality" of Segregation
  • Avoid Halogenated Solvents (DCM/Chloroform): While often grouped with organics, amines can react with alkyl halides (like Dichloromethane) over time to form quaternary ammonium salts. This reaction is exothermic and can pressurize waste containers. Store in Non-Halogenated Organic streams.

  • Nitrogen Oxide (NOx) Precursor: This molecule contains two nitrogen atoms. When incinerated, it generates NOx. Segregating it allows the disposal facility to route it to an incinerator with a specific scrubber system.

Waste Classification Decision Matrix

WasteSegregation Start Waste Containing Methyl-pyrrolidin-3-ylmethyl-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated Wipes/Gloves) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid StreamD STREAM D: Solid Hazardous Waste (Debris) Solid->StreamD SolventCheck Solvent Composition? Liquid->SolventCheck Aqueous Aqueous Solution (>50% Water) SolventCheck->Aqueous Water Base Organic Organic Solvent Base SolventCheck->Organic Solvent Base StreamA STREAM A: Basic Inorganic (Adjust pH 10-11) Aqueous->StreamA HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck StreamB STREAM B: Non-Halogenated Flammable Organic HalogenCheck->StreamB No (Preferred) StreamC STREAM C: Halogenated Organic (AVOID IF POSSIBLE) HalogenCheck->StreamC Yes (Risk of reaction)

Figure 1: Decision logic for segregating amine waste streams. Note the preference for Stream B (Non-Halogenated) to prevent alkylation reactions in storage.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Stock or High-Concentration Liquids

Use this for expired reagents or leftover stock solutions.

  • PPE Requirement: Butyl rubber or Nitrile gloves (double gloved), chemical splash goggles, and a fire-resistant lab coat.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass container. Do not use metal cans (amines can corrode certain alloys or react with surface coatings).

  • Bulking:

    • Pour the amine into the Non-Halogenated Organic Waste container.

    • Expert Tip: If the waste container is empty, add 100-200mL of a compatible solvent (e.g., Ethanol or Isopropanol) first. This acts as a heat sink if there is any residual acid in the container.

  • Labeling:

    • Label as "Hazardous Waste."

    • List constituents: "Methyl-pyrrolidin-3-ylmethyl-amine, Ethanol."

    • Check hazards: "Flammable," "Corrosive," "Toxic."

Protocol B: Disposal of Reaction Mixtures (Quenching)

Use this when the amine was used as a reagent and remains in a reaction mixture.

The Hazard: Direct addition of acid to an amine-rich reaction mixture can cause violent boiling and splashing.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Ethyl Acetate or Ethanol) to reduce viscosity and heat capacity.

  • Controlled Neutralization (Optional but Recommended for Stability):

    • If the waste pH is >12, you may lower it to pH 8-9 using dilute Acetic Acid (1M) or dilute HCl (1M).

    • Critical: Add acid dropwise while stirring.[1] Monitor temperature. Do not aim for pH 7; aim for pH 9 to render it less corrosive while avoiding over-acidification.

  • Transfer: Transfer to the Non-Halogenated Organic Waste drum.

Protocol C: Spill Cleanup (Emergency Disposal)

Immediate action for spills > 5 mL.

  • Evacuate & Ventilate: The flash point is low (~49°C). Remove ignition sources immediately.

  • Absorb: Do not use paper towels (high surface area + flammable liquid = fire risk). Use vermiculite , dry sand , or a commercial solvents absorbent pad .

  • Neutralize Surface: After absorbing the bulk liquid, wipe the surface with a dilute (5%) Citric Acid solution to neutralize residual amine.

  • Disposal: Place all absorbent materials into a wide-mouth jar or heavy-duty bag labeled "Solid Hazardous Waste (Flammable/Corrosive Debris)."

Part 4: Regulatory Compliance & Documentation

To ensure your facility passes EPA/RCRA inspections, you must classify this waste correctly.

US EPA (RCRA) Classification

This substance is not listed on the P-list or U-list specifically by this name, but it is a Characteristic Waste :

  • D001: Ignitability (Liquid with flash point < 60°C).

  • D002: Corrosivity (Aqueous pH ≥ 12.5).

Manifest Description Example:

Waste Flammable Liquids, Corrosive, n.o.s. (Contains Methyl-pyrrolidin-3-ylmethyl-amine, Ethanol), 3 (8), UN2924, PG II.

Transport & Storage[5]
  • Store: In a flammable safety cabinet, separated from acids and oxidizers.

  • Shelf Life: Amines oxidize over time, turning dark yellow/brown. This does not change the disposal method, but old bottles should be opened carefully due to potential pressure changes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 596898, (1-Methylpyrrolidin-3-yl)methanamine.

  • Sigma-Aldrich. Safety Data Sheet (SDS) for (1-Methylpyrrolidin-3-yl)methanamine.
  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."

  • Prudent Practices in the Laboratory. National Research Council (US)

Sources

Personal protective equipment for handling Methyl-pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl-pyrrolidin-3-ylmethyl-amine Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide

Chemical Profile & Hazard Identification

Compound: (1-Methylpyrrolidin-3-yl)methanamine CAS No: 13005-11-3 (racemic) | Formula: C₆H₁₄N₂ | MW: 114.19 g/mol Synonyms: 3-(Aminomethyl)-1-methylpyrrolidine; [1-Methyl-3-pyrrolidinyl]methylamine[1]

Senior Scientist Note: This compound is a bifunctional aliphatic amine . Unlike simple solvents, it possesses two distinct nitrogen centers—a tertiary pyrrolidine nitrogen and a primary methanamine group. This structural duality amplifies its basicity and nucleophilicity , making it an aggressive corrosive agent that can rapidly penetrate lipid barriers (skin) and cause deep, necrotic chemical burns. Treat this not just as a toxic liquid, but as a destructive lytic agent .

Hazard Summary (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B DANGER H314: Causes severe skin burns and eye damage.[2][3]
Acute Toxicity (Oral/Dermal) 4 WARNING H302/H312: Harmful if swallowed or in contact with skin.
Flammable Liquids 3 WARNING H226: Flammable liquid and vapor. (Flash Point ~61°C, treat as Flammable).[4]

Personal Protective Equipment (PPE) Protocol

Core Directive: The primary risk is rapid tissue destruction via alkaline hydrolysis. Standard "splash protection" is insufficient; you need barrier integrity .

A. Hand Protection (The "Double-Shell" Method)

Do not rely on a single layer of standard exam gloves. Aliphatic amines can degrade thin nitrile and permeate without visible degradation.

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Acts as a second skin and sweat barrier.

  • Outer Layer: Minimum 5-8 mil Nitrile (High-Risk/Extended Cuff) OR Laminate (Silver Shield/Norfoil) for spill cleanup.

  • Protocol:

    • Routine Handling: Double Nitrile. Change outer glove immediately upon any splash. Change both pairs every 60 minutes of continuous handling.

    • Spill Cleanup: Silver Shield/Norfoil laminate gloves are mandatory. Nitrile provides poor protection against prolonged exposure to bulk amines.

B. Eye & Face Protection[2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented) AND a Face Shield (8-inch minimum).

  • Reasoning: Safety glasses leave gaps. Amines release vapors that can cause "halo vision" (corneal edema) even without liquid contact. The face shield protects the neck and chin from projectile splashes during syringe transfers.

C. Respiratory Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Maintenance): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure "Amine" specific rating if available.

D. Body Protection
  • Lab Coat: Flame-Resistant (FR) lab coat (Nomex or chemically treated cotton). Poly-blend coats can melt into skin if the flammable amine ignites.

  • Additional: Chemical-resistant apron (Butyl or Neoprene) recommended for transfers >100 mL.

Operational Workflows & Visualization

Workflow 1: PPE Donning & Doffing Logic

Correct layering is critical to prevent cross-contamination during removal.

PPE_Protocol Start Start: Handling Preparation Step1 1. Don Inner Nitrile Gloves (Inspection: Check for pinholes) Start->Step1 Step2 2. Don FR Lab Coat & Apron (Fully buttoned) Step1->Step2 Step3 3. Don Outer Nitrile/Laminate Gloves (Cuff OVER lab coat sleeve) Step2->Step3 Step4 4. Don Goggles + Face Shield Step3->Step4 Work PERFORM EXPERIMENT (In Fume Hood) Step4->Work Splash Splash Event? Work->Splash Splash->Work NO (Continue) Remove1 IMMEDIATE: Remove Outer Gloves (Peel from wrist, turn inside out) Splash->Remove1 YES Remove2 Inspect Inner Gloves Remove1->Remove2 Clean Wash Hands (Soap/Water) Don New Gloves Remove2->Clean Clean->Step3

Figure 1: Sequential logic for PPE layering and emergency doffing in the event of a splash.

Handling & Storage Procedures

Storage Logistics
  • Environment: Store in a dedicated Flammables Cabinet .

  • Atmosphere: Air and moisture sensitive. Store under Inert Gas (Argon or Nitrogen) . The amine group reacts with atmospheric CO₂ to form carbamates (white crusts), which can jam caps and degrade purity.

  • Segregation: Keep separate from Strong Oxidizers (peroxides, nitrates) and Acids (exothermic neutralization risk).

Experimental Handling (Best Practices)
  • Weighing: Do not weigh outside the hood. Use tared vials with septa. If using a balance outside the hood, transfer the closed vial, tare, add liquid inside the hood, seal, and re-weigh.

  • Syringe Transfer:

    • Use Luer-Lock syringes to prevent needle pop-off due to backpressure.

    • Avoid glass syringes if possible (plungers can seize with amines); use chemically resistant polypropylene/polyethylene.

  • Quenching Reactions:

    • NEVER add water directly to the neat amine.

    • Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene) before adding a dilute acid or water for workup to manage the exotherm.

Emergency Response & Disposal

A. Exposure Response
Contact RouteImmediate Action (First 60 Seconds)
Skin Contact IMMEDIATE FLUSH: Rinse with water for 15 minutes .[5] Do not wait for symptoms. Discard contaminated clothing.[2][3][4][5][6][7] Do not neutralize with vinegar/acid (generates heat).
Eye Contact EYEWASH STATION: Hold eyelids open and flush for 15+ minutes .[2][7] Roll eyeballs to ensure coverage. Seek ophthalmologist immediately.
Inhalation Move to fresh air.[1][2][3][4][5][6][7] If breathing is labored, administer oxygen (trained personnel only).
B. Spill Management Decision Tree

Spill_Response Spill Spill Detected Size Volume? Spill->Size Small < 10 mL (Inside Hood) Size->Small Minor Large > 10 mL or Outside Hood Size->Large Major Absorb Absorb with Vermiculite/Sand Small->Absorb Evac EVACUATE LAB Call EHS/HazMat Large->Evac Clean Double Bag Waste Label 'Flammable/Corrosive' Absorb->Clean

Figure 2: Triage protocol for spill management. Note that large spills outside a fume hood require evacuation due to respiratory hazards.

C. Waste Disposal
  • Categorization: Classify as "Organic Alkali / Flammable" waste.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal cans (corrosion risk).

  • Labeling: Clearly mark "Contains Amines - Corrosive/Flammable."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylpyrrolidin-3-yl-methylamine. Merck KGaA.[3]

  • Thermo Fisher Scientific. (2024).[5] Glove Selection Guide for Amines.

  • PubChem. (2024). Compound Summary: (1-Methylpyrrolidin-3-yl)methanamine.[1][8] National Library of Medicine.

  • OSHA. (2024). Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.1000).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-pyrrolidin-3-ylmethyl-amine
Reactant of Route 2
Methyl-pyrrolidin-3-ylmethyl-amine

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